Molnupiravir
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNPEHXGEKVIHG-QCNRFFRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)NO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028058 | |
| Record name | Molnupiravir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2492423-29-5, 2349386-89-4 | |
| Record name | Molnupiravir [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2492423295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molnupiravir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15661 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Molnupiravir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOLNUPIRAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA84KI1VEW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of Molnupiravir (EIDD-2801) from Cytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Molnupiravir (EIDD-2801), an orally bioavailable antiviral drug, has garnered significant attention for its potential in treating COVID-19.[1][2] Its synthesis, starting from the readily available and inexpensive nucleoside cytidine, has been a key focus for scalable and cost-effective manufacturing.[3][4] This technical guide provides an in-depth overview of the primary synthetic pathways of this compound from cytidine, complete with experimental details and quantitative data.
Introduction to Synthetic Strategies
The synthesis of this compound from cytidine primarily revolves around two key transformations: the acylation of the 5'-hydroxyl group of the ribose sugar and the hydroxamination of the C4 position of the cytidine base.[5] Researchers have explored different sequences and methodologies for these steps, leading to various synthetic routes with distinct advantages in terms of yield, purity, and scalability.[3][4] Two prominent approaches are the two-step enzymatic route and a four-step chemical synthesis.
Two-Step Synthesis Pathway from Cytidine
A highly efficient and chromatography-free two-step synthesis of this compound from cytidine has been developed, demonstrating high overall yields.[1][2] This pathway can proceed in two different sequences:
-
Route A: Selective enzymatic acylation followed by transamination.[1][5]
-
Route B: Hydroxamination of cytidine followed by selective enzymatic acylation.[3]
Route A: Acylation Followed by Hydroxamination
This approach first involves the selective acylation of the 5'-hydroxyl group of cytidine, followed by a hydroxamination step to yield this compound.
Caption: Two-step synthesis of this compound from Cytidine (Route A).
Quantitative Data for the Two-Step Synthesis (Route A)
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Purity (%) | Reference |
| 1 | Cytidine | Isobutyryl anhydride, Novozym-435, Dioxane, 60°C | 5'-O-Isobutyryl-cytidine | ~75 | >95 | [6] |
| 2 | 5'-O-Isobutyryl-cytidine | Hydroxylamine sulfate, 70% aq. 1-butanol, 75-80°C | This compound | 41 (overall) | >99 | [1][2] |
Experimental Protocol: Two-Step Synthesis (Route A)
Step 1: Enzymatic Acylation of Cytidine [6]
-
To an oven-dried reaction vessel, add cytidine (1 equivalent).
-
Add Novozym-435 (200 wt. %).
-
Add 1,4-dioxane as the solvent.
-
Add crude acetone oxime O-isobutyryl ester (5 equivalents).
-
Heat the reaction mixture to 60°C and stir mechanically.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, filter the mixture to remove the enzyme.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (e.g., 2-20% gradient of MeOH in dichloromethane) to obtain 5'-O-Isobutyryl-cytidine.
Step 2: Hydroxamination [1][2]
-
Dissolve 5′-O-Isobutyryl cytidine (1 equivalent) in 70% aqueous 1-butanol.
-
Add hydroxylamine sulfate (3.0-3.2 equivalents).
-
Heat the vigorously stirred mixture to 75–80 °C for 24-40 hours.
-
After cooling to room temperature, separate the layers.
-
Distill the 1-butanol from the organic layer to yield a crude solid.
-
Dissolve the crude material in water and heat to 60–65 °C for 60 minutes for purification.
Four-Step Non-Enzymatic Synthesis from Cytidine
A scalable, fully chemical synthesis of this compound from cytidine has also been developed, avoiding the use of enzymes.[7] This four-step process involves protection, esterification, hydroxyamination, and deprotection.
Caption: Four-step non-enzymatic synthesis of this compound from Cytidine.
Quantitative Data for the Four-Step Synthesis
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Reference |
| 1 | Cytidine | 2,2-Dimethoxypropane, p-TsOH, Acetone | 2',3'-O-Isopropylidene-cytidine | - | [7] |
| 2 | 2',3'-O-Isopropylidene-cytidine | Isobutyric anhydride, DBU, Acetonitrile | 5'-O-Isobutyryl-2',3'-O-isopropylidene-cytidine | 78 | [7] |
| 3 | 5'-O-Isobutyryl-2',3'-O-isopropylidene-cytidine | Hydroxylamine sulfate, Water/Isopropanol | N4-Hydroxy-5'-O-isobutyryl-2',3'-O-isopropylidene-cytidine | 96 | [7] |
| 4 | N4-Hydroxy-5'-O-isobutyryl-2',3'-O-isopropylidene-cytidine | Formic acid | This compound | 42 (overall) | [7] |
Experimental Protocol: Four-Step Synthesis
Step 1 & 2: Protection and Esterification [7]
-
Protect the 2' and 3'-hydroxyl groups of cytidine using 2,2-dimethoxypropane and an acid catalyst like p-toluenesulfonic acid in acetone.
-
The esterification of the resulting 2',3'-O-isopropylidene-cytidine is then carried out using isobutyric anhydride and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile to yield the protected and esterified intermediate.
Step 3: Hydroxyamination [7]
-
The hydroxyamination of the esterified intermediate is performed using hydroxylamine sulfate in a solvent mixture such as water and isopropanol.
Step 4: Deprotection [7]
-
The final step involves the removal of the acetonide protecting group using an acid, such as formic acid, to yield this compound.
One-Pot Synthesis from Cytidine
A "one-pot" synthesis has also been developed to improve efficiency and reduce waste.[8] This method utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to selectively protect the 2',3'-hydroxyls and the amino group of cytidine, facilitating the subsequent 5'-hydroxyl isobutyrylation.[8] The deprotection and hydroxyamination steps are then carried out in a single pot.
Caption: One-pot synthesis of this compound from Cytidine.
Quantitative Data for the One-Pot Synthesis
| Scale | Overall Yield (%) | Purity (HPLC, %) | Reference |
| 5 g | 84 | - | [8] |
| 100 g | 63 | 99.7 | [8] |
Experimental Protocol: One-Pot Synthesis
-
Cytidine is first reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in tetrahydrofuran (THF) at 65°C to protect the hydroxyl and amino groups.[8]
-
After solvent removal, the intermediate is dissolved in dichloromethane (CH2Cl2) and reacted with isobutyric anhydride in the presence of triethylamine (NEt3) and N,N-dimethylaminopyridine (DMAP).[8]
-
The solvent is then switched to 70% aqueous isopropanol, and hydroxylamine sulfate is added. The mixture is heated to 78°C to effect both deprotection and hydroxyamination, yielding this compound after workup and crystallization.[8]
Conclusion
The synthesis of this compound from cytidine has evolved to offer several efficient and scalable routes. The two-step enzymatic process provides a high-yield, chromatography-free option, while the four-step chemical synthesis offers a non-enzymatic alternative.[1][7] The one-pot synthesis further streamlines the process, reducing waste and improving throughput.[8] The choice of a particular synthetic pathway will depend on factors such as scale, cost of reagents, and available equipment. These optimized syntheses are crucial for ensuring a stable and affordable supply of this important antiviral medication.
References
- 1. Progress Toward a Large-Scale Synthesis of this compound (MK-4482, EIDD-2801) from Cytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved Synthesis Route for this compound - ChemistryViews [chemistryviews.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 8. pubs.acs.org [pubs.acs.org]
The Broad-Spectrum Antiviral Profile of Molnupiravir: An In-Depth Technical Guide to Early In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molnupiravir (MK-4482, EIDD-2801) is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC).[1][2][3][4][5][6] Upon administration, this compound is rapidly hydrolyzed to NHC, which is then phosphorylated intracellularly to its active 5'-triphosphate form (NHC-TP).[1][4][7][8] NHC-TP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), where its incorporation into the nascent viral RNA genome leads to an accumulation of mutations, a process termed "viral error catastrophe," ultimately inhibiting replication.[3][4][7][8][9] This mechanism of action provides a high barrier to the development of resistance and underpins its broad-spectrum activity against a range of RNA viruses.[10][11][12][13][14] This technical guide summarizes the foundational in vitro studies that characterized the antiviral spectrum of this compound, presenting key quantitative data, detailing experimental methodologies, and visualizing core concepts.
Antiviral Activity Spectrum
Early in vitro studies have demonstrated the potent antiviral activity of NHC against a diverse array of RNA viruses. The quantitative efficacy, primarily measured by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), has been determined in various cell lines.
Table 1: In Vitro Antiviral Activity of NHC against Coronaviruses
| Virus | Strain/Variant | Cell Line | EC50 / IC50 (µM) | Reference |
| SARS-CoV-2 | WA1 | Vero E6 | 1.23 (IC50) | [11] |
| WA1 | Vero | 0.3 (IC50) | [1][15][16] | |
| WA1 | Calu-3 | 0.08 (IC50) | [1][15][16] | |
| Clinical Isolate | Cell Culture | 3.4 (EC50), 5.4 (EC90) | [1] | |
| Wuhan, B.1.1.7, B.1.351 | Syrian Hamster Model | Significant reduction in viral RNA | [1][15] | |
| Alpha (B.1.1.7) | Vero E6 | Comparable to WA1 | [11][17] | |
| Beta (B.1.351) | Vero E6 | Comparable to WA1 | [11][17] | |
| Gamma (P.1) | Vero E6 | Comparable to WA1 | [11][17] | |
| Delta (B.1.617.2) | Vero E6 | Comparable to WA1 | [11] | |
| Omicron (BA.1, BA.2, etc.) | Vero E6 | 0.28 - 5.50 (IC50) | [11] | |
| SARS-CoV | N/A | N/A | Potent Activity | [1][15] |
| MERS-CoV | N/A | N/A | 0.56 (EC50) | [1][2] |
| Murine Hepatitis Virus (MHV) | N/A | N/A | 0.17 (EC50) | [1][2] |
Table 2: In Vitro Antiviral Activity of NHC against Other RNA Viruses
| Virus Family | Virus | Cell Line | EC50 / IC50 (µM) | Reference |
| Orthomyxoviridae | Influenza A and B | Human Airway Epithelia | 0.06 - 0.08 | [2] |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | N/A | High barrier to resistance | [10][13] |
| Filoviridae | Ebola Virus (EBOV) | VeroE6, Primary Macrophages | 3.0 (transcription), 3.8 (spread) | [2] |
| Togaviridae | Venezuelan Equine Encephalitis Virus (VEEV) | N/A | < 1.0 | [2] |
| Chikungunya Virus (CHIKV) | Huh-7, BHK-21 | 0.2 - 1.8 | [2] | |
| Flaviviridae | Hepatitis C Virus (HCV) | Replicon Cells | Dose-dependent inhibition | [1] |
| Bovine Viral Diarrhea Virus (BVDV) | N/A | Dose-dependent inhibition | [1] | |
| Caliciviridae | Norovirus | Replicon Cells | 1.5 | [2] |
Mechanism of Action: Viral Error Catastrophe
The broad-spectrum antiviral activity of this compound is a direct consequence of its unique mechanism of action, which targets the viral RdRp, an enzyme essential for the replication of most RNA viruses.
Caption: this compound's intracellular activation and mechanism of inducing viral error catastrophe.
Experimental Protocols
The in vitro evaluation of this compound's antiviral activity has employed a range of standardized virological assays. Below are generalized methodologies representative of the cited studies.
Cell Lines and Virus Propagation
-
Cell Lines: A variety of cell lines permissive to the respective viruses were used. Common examples include:
-
Vero and Vero E6 cells (African green monkey kidney): Widely used for their susceptibility to a broad range of viruses, including SARS-CoV-2 and Ebola virus.[1][2][11][12][16]
-
Calu-3 cells (human lung adenocarcinoma): A relevant model for respiratory viruses, providing a more physiologically representative system for SARS-CoV-2.[1][15][16]
-
Huh-7 cells (human hepatoma): Utilized for studies involving Hepatitis C Virus and Chikungunya virus.[1][2]
-
Madin-Darby Canine Kidney (MDCK) cells: A standard for influenza virus research.
-
-
Virus Strains: Initial studies often utilized reference or early clinical isolates of the viruses. For SARS-CoV-2, this included the USA-WA1/2020 strain, followed by subsequent testing against emerging variants of concern.[11][17]
Antiviral Activity Assays
A generalized workflow for determining the in vitro efficacy of NHC is depicted below.
Caption: A generalized workflow for determining the in vitro antiviral efficacy of NHC.
-
Cytopathic Effect (CPE) Inhibition Assay: This assay visually assesses the ability of the compound to protect cells from virus-induced damage. The IC50 is the concentration of the drug that inhibits 50% of the viral CPE.[11][12]
-
Plaque Reduction Neutralization Assay (PRNA): This is a more quantitative method where the concentration of the drug required to reduce the number of viral plaques by 50% is determined.
-
Reporter Virus Assays: These assays utilize genetically engineered viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) upon replication. The antiviral activity is measured by the reduction in the reporter signal.
-
Yield Reduction Assays: The amount of infectious virus produced in the presence of the drug is quantified, typically by plaque assay or TCID50 (50% tissue culture infectious dose) on the supernatant of infected cells.
Cytotoxicity Assays
To determine the therapeutic index, the cytotoxicity of NHC is evaluated in parallel with its antiviral activity.
-
Methodology: Uninfected cells are incubated with the same concentrations of NHC used in the antiviral assays. Cell viability is then measured using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells, or colorimetric assays like the MTS or XTT assays.
-
Data Presentation: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the potential of an antiviral compound, with a higher SI indicating a more favorable safety profile. Early studies indicated that this compound exhibits minimal cytotoxicity at its effective antiviral concentrations.[2]
Conclusion
The early in vitro studies on this compound's active form, NHC, were instrumental in establishing its profile as a potent, broad-spectrum antiviral agent. The consistent activity observed across multiple families of RNA viruses, including clinically significant pathogens like coronaviruses and influenza viruses, is a direct result of its mechanism of action targeting the conserved viral RdRp. The quantitative data from these foundational studies, coupled with a favorable in vitro selectivity index, provided a strong rationale for its continued development and clinical evaluation as a first-in-class oral antiviral for the treatment of RNA virus infections. The high barrier to resistance observed in vitro further underscores its potential as a durable therapeutic option.[10][11][12][13][14]
References
- 1. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 2. Antiviral activity of this compound against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing this compound for COVID-19: The Mechanisms of Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The preclinical discovery and development of this compound for the treatment of SARS-CoV-2 (COVID-19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medrxiv.org [medrxiv.org]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. This compound maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 153. This compound Exhibits a High Barrier to the Development of SARS-CoV-2 Resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. 543. This compound Maintains Antiviral Activity Against SARS-CoV-2 Variants In Vitro and in Early Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Molnupiravir's Mechanism of Lethal Mutagenesis in Viruses
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Molnupiravir is an orally bioavailable antiviral agent that has demonstrated broad-spectrum activity against a range of RNA viruses, including SARS-CoV-2.[1][2] Its primary mechanism of action is the induction of "error catastrophe" or lethal mutagenesis within the viral genome.[3][4] This document provides a detailed technical overview of the molecular processes underlying this compound's antiviral effect, supported by quantitative data, experimental methodologies, and visual diagrams of key pathways and workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug discovery and development.
Core Mechanism of Action: Viral Error Catastrophe
This compound's efficacy lies in its ability to be metabolized into a ribonucleoside analog that is subsequently incorporated into viral RNA, leading to a cascade of mutations that the virus cannot overcome.[3][4][5] This process can be broken down into several key steps:
-
Prodrug Activation: this compound (MK-4482/EIDD-2801) is an isopropylester prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC, or EIDD-1931).[1][3] After oral administration, it is rapidly hydrolyzed in the plasma to release the active NHC molecule.[1][5]
-
Cellular Phosphorylation: Inside host cells, cellular kinases phosphorylate NHC to its active 5'-triphosphate form, NHC-triphosphate (NHC-TP).[1][5]
-
Incorporation by Viral RdRp: The viral RNA-dependent RNA polymerase (RdRp), a key enzyme for viral replication, recognizes NHC-TP as a substrate, mistaking it for either cytidine triphosphate (CTP) or uridine triphosphate (UTP).[1][6][7] NHC-TP is then incorporated into the newly synthesized viral RNA strand.[6][7]
-
Tautomerism and Ambiguous Base-Pairing: The N4-hydroxy group of the incorporated NHC allows it to exist in two tautomeric forms.[8][9] This enables it to mimic cytidine and form a base pair with guanine (G), but it can also mimic uridine and form a base pair with adenine (A).[6][8][10]
-
Two-Step Mutagenesis: This ambiguous pairing potential drives a two-step mutagenesis process:
-
Step 1: During the synthesis of the negative-sense RNA strand from the positive-sense genomic template (+gRNA), the viral RdRp can incorporate NHC opposite either a G or an A in the template strand.[7][9]
-
Step 2: The newly synthesized negative-sense RNA, now containing NHC, serves as the template for new positive-sense genomes. When the RdRp encounters NHC in this template, it can in turn incorporate either a G or an A into the new strand.[6][7]
-
-
Accumulation of Mutations and Error Catastrophe: This process results in the accumulation of random transition mutations, primarily G-to-A and C-to-U, throughout the viral genome.[3][5][9][11] The viral proofreading exonuclease (ExoN), which some coronaviruses possess, is unable to efficiently excise the incorporated NHC, allowing the errors to persist.[4] As mutations accumulate with each replication cycle, the viral progeny become increasingly non-viable, ultimately leading to the collapse and extinction of the viral population—a phenomenon known as error catastrophe.[3][12][13]
Caption: this compound's mechanism of action, from prodrug activation to lethal mutagenesis.
Quantitative Data Summary
The antiviral activity of this compound has been quantified in numerous in vitro, in vivo, and clinical studies.
Table 1: In Vitro Efficacy of this compound/NHC against Coronaviruses
| Virus Strain | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| SARS-CoV-2 | Vero | Not Specified | 0.3 | [1] |
| SARS-CoV-2 | Calu-3 | Not Specified | 0.08 | [1] |
| SARS-CoV-2 | Vero E6-GFP | Not Specified | 0.3 | [14] |
| SARS-CoV-2 | Huh7 | Not Specified | 0.4 | [14] |
| SARS-CoV-2 | Not Specified | RdRp Activity | 0.22 | [1] |
| SARS-CoV-2 (Clinical Isolate) | Not Specified | Not Specified | 3.4 (EC50), 5.4 (EC90) | [14] |
| HCoV-OC43 | Not Specified | Not Specified | 2.4 | [15] |
| SARS-CoV-2 Variants (Alpha, Beta, Gamma, Omicron etc.) | Vero E6 | Cytopathic Effect | Similar potency across variants | [16][17] |
Table 2: In Vivo Efficacy in Animal Models (SARS-CoV-2)
| Animal Model | Treatment Details | Key Findings | Reference |
| Mice (C57BL/6) | Prophylactic or therapeutic administration | Significantly reduced lung hemorrhage and viral titer in a dose-dependent manner. | [14] |
| Syrian Hamsters | Therapeutic administration | Significantly reduced viral RNA copies and infectious virus titers in the lungs for multiple variants. | [1] |
| Ferrets | Therapeutic administration | Dramatically decreased viral load in the upper respiratory tract and completely blocked transmission to untreated ferrets. | [1] |
| Roborovski Dwarf Hamsters | Therapeutic administration | Prevented severe lung injury from various VOCs, including Delta, Gamma, and Omicron. | [18] |
Table 3: Clinical Trial Efficacy in Humans (COVID-19)
| Clinical Trial | Participant Group | Key Findings | Reference |
| Phase 3 MOVe-OUT | Unvaccinated, high-risk adults (Delta, Gamma, Mu variants) | Reduced risk of hospitalization or death by ~30-50% vs. placebo. No deaths in the this compound group vs. eight in the placebo group in the interim analysis. | [1][19][20] |
| Phase 2a | Adult outpatients | At 800mg dose, accelerated viral RNA clearance and eliminated infectious virus by Day 5 compared to placebo. | [21] |
| PANORAMIC | Vaccinated, high-risk adults (Omicron variant) | Did not reduce hospitalization/death but accelerated recovery time and reduced viral load. | [19][20][22] |
| PLATCOV | Low-risk adults (Omicron variant) | Lowered viral load by 1.09 log10 relative to usual care. | [19][20] |
Experimental Protocols
The following sections outline the general methodologies used to evaluate this compound's antiviral properties.
In Vitro Antiviral and Cytotoxicity Assays
These assays are foundational for determining a compound's antiviral activity and its safety profile in cell culture.[23]
-
Cytopathic Effect (CPE) Inhibition Assay:
-
Cell Seeding: Host cells (e.g., Vero E6) are seeded in 96-well plates.[16]
-
Compound Addition: Serial dilutions of the test compound (this compound/NHC) are added to the cells.
-
Virus Inoculation: A standard amount of virus is added to the wells.
-
Incubation: The plates are incubated for several days to allow for viral replication and the development of CPE (e.g., cell rounding, detachment).
-
Quantification: CPE is assessed microscopically or by using a cell viability dye (e.g., neutral red).[24] The concentration of the drug that inhibits CPE by 50% (EC50) is calculated.[24]
-
Cytotoxicity: In parallel, the same assay is run without the virus to determine the compound's toxicity (CC50).[25]
-
-
Virus Yield Reduction Assay:
-
Cells are infected with the virus in the presence of varying concentrations of the antiviral agent.
-
After incubation, the supernatant is collected.
-
The amount of infectious virus in the supernatant is quantified by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.[15][24]
-
This method directly measures the reduction in the production of new infectious viral particles.[24]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Cells are treated and infected as described above.
-
At specific time points, total RNA is extracted from the cells or supernatant.
-
Viral RNA levels are quantified using qRT-PCR with primers and probes specific to a viral gene. This measures the effect on viral genome replication.[26]
-
Caption: A generalized workflow for in vitro antiviral efficacy testing.
In Vivo Efficacy Studies in Animal Models
Animal models are crucial for evaluating the in vivo activity and therapeutic potential of an antiviral before human trials.[27][28]
-
Model Selection: Appropriate animal models are chosen based on their ability to support viral replication and mimic aspects of human disease (e.g., mice, Syrian hamsters, ferrets for respiratory viruses).[27][28]
-
Inoculation: Animals are infected with a standardized dose of the virus, typically via the intranasal route for respiratory pathogens.
-
Treatment: this compound is administered (usually orally) at various doses. Treatment can be initiated before (prophylactic) or after (therapeutic) viral challenge.[28]
-
Monitoring: Animals are monitored daily for clinical signs of illness, such as weight loss and changes in activity.[28]
-
Endpoint Analysis: At predetermined time points, animals are euthanized. Tissues (e.g., lungs, nasal turbinates) are collected to measure:
Caption: A simplified workflow for in vivo antiviral studies in animal models.
Viral Mutagenesis Assays
To confirm the mechanism of lethal mutagenesis, viral genomes are sequenced to identify the specific mutation patterns induced by this compound.
-
Sample Collection: Viral RNA is isolated from in vitro cell cultures or in vivo animal tissues that have been treated with this compound or a placebo control.
-
Whole-Genome Sequencing: The extracted RNA is subjected to reverse transcription and then whole-genome deep sequencing.[16]
-
Bioinformatic Analysis: The resulting sequences are compared to the control group and the original viral genome. The frequency and type of mutations are analyzed. For this compound, a characteristic signature is a significant increase in the ratio of transition to transversion mutations, specifically G-to-A and C-to-U changes.[11][29][30]
Resistance Profile
A significant advantage of this compound's mechanism is its high barrier to the development of viral resistance.[2][16]
-
Mechanism of Resistance Barrier: Resistance to antiviral drugs typically arises from specific mutations in the viral target protein that prevent the drug from binding or functioning, while preserving the protein's essential activity. Because this compound does not target a single site but rather induces random mutations throughout the entire genome, it is difficult for the virus to develop a specific mutation that would confer resistance without also accumulating other deleterious mutations.[2][16]
-
Experimental Evidence: Studies involving serial passaging of SARS-CoV-2 in the presence of NHC for up to 30 passages failed to select for resistant viruses.[16] Instead, a random pattern of nucleotide changes consistent with the drug's mutagenic mechanism was observed.[2][16]
Conclusion
This compound's role as an agent of lethal mutagenesis represents a powerful strategy against RNA viruses. By acting as a fraudulent substrate for the viral RdRp, it fundamentally corrupts the integrity of the viral genome. Its active metabolite, NHC, introduces widespread G-to-A and C-to-U mutations, pushing the virus beyond its error threshold and causing a catastrophic failure in replication.[3][5] This mechanism is effective across numerous SARS-CoV-2 variants and presents a high barrier to resistance, making this compound a critical tool and a compelling model for the development of future broad-spectrum antiviral therapies.[1][16]
References
- 1. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound’s mechanism of action drives “error catastrophe” in SARS-CoV-2: A therapeutic strategy that leads to lethal mutagenesis of the virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A lethal mutagenic drug against rapidly mutating severe acute respiratory syndrome coronavirus 2—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of this compound-induced SARS-CoV-2 mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of this compound-induced SARS-CoV-2 mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A this compound-associated mutational signature in global SARS-CoV-2 genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 543. This compound Maintains Antiviral Activity Against SARS-CoV-2 Variants In Vitro and in Early Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 15. sostelemedicina.ucv.ve [sostelemedicina.ucv.ve]
- 16. This compound maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. medrxiv.org [medrxiv.org]
- 20. This compound clinical trial simulation suggests that polymerase chain reaction underestimates antiviral potency against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A phase 2a clinical trial of this compound in patients with COVID-19 shows accelerated SARS-CoV-2 RNA clearance and elimination of infectious virus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mims.com [mims.com]
- 23. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 25. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 26. In vitro and in vivo efficacy of this compound against Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Methods for evaluation of antiviral efficacy against influenza virus infections in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. A this compound-associated mutational signature in global SARS-CoV-2 genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. news-medical.net [news-medical.net]
A Deep Dive into the Engine of Error Catastrophe: A Structural and Functional Analysis of Molnupiravir's Active Metabolite, β-D-N4-hydroxycytidine (NHC)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Molnupiravir, a cornerstone in the oral antiviral arsenal against SARS-CoV-2, exerts its therapeutic effect through its active metabolite, β-D-N4-hydroxycytidine (NHC). This nucleoside analogue is a potent mutagen that drives the viral replication machinery to the brink of "error catastrophe." This technical guide provides a comprehensive analysis of the structural and functional characteristics of NHC, detailing its mechanism of action, interaction with the viral RNA-dependent RNA polymerase (RdRp), and the structural basis for its mutagenic activity. We present a consolidation of quantitative data on its efficacy and cytotoxicity, alongside detailed experimental protocols for key assays, to facilitate further research and development in the field of antiviral therapeutics.
Introduction
The emergence of the COVID-19 pandemic spurred an unprecedented effort in the scientific community to develop effective antiviral therapies. This compound (brand name Lagevrio) emerged as a promising oral prodrug, which, upon administration, is rapidly hydrolyzed to its active form, N-hydroxycytidine (NHC).[1][2] NHC is a ribonucleoside analogue that exhibits broad-spectrum activity against various RNA viruses.[3] Its primary mechanism of action is not chain termination, a common strategy for nucleoside analogues, but rather the induction of lethal mutagenesis in the viral genome.[4] This whitepaper will explore the intricate structural and functional details of NHC that underpin its potent antiviral activity.
Mechanism of Action: The Induction of Lethal Mutagenesis
The antiviral activity of NHC is a multi-step process that begins with its uptake into host cells and culminates in the generation of a non-viable viral progeny laden with mutations.
2.1. Cellular Uptake and Phosphorylation:
Following its release from the prodrug this compound, NHC is transported into host cells where it undergoes phosphorylation by host kinases to its active triphosphate form, NHC-triphosphate (NHC-TP).[2][5] This metabolic activation is crucial for its subsequent interaction with the viral replication machinery.
2.2. Tautomerism: The Structural Basis of Ambiguity:
The key to NHC's mutagenic potential lies in its ability to exist in two tautomeric forms: a hydroxylamine form that mimics cytidine and an oxime form that mimics uridine.[6][7] This structural ambiguity allows NHC-TP to be incorporated into the nascent viral RNA strand by the RNA-dependent RNA polymerase (RdRp) in place of either cytidine triphosphate (CTP) or uridine triphosphate (UTP).[6]
2.3. Incorporation into Viral RNA and Error Propagation:
Once incorporated as NHC-monophosphate (NHC-MP) into the viral RNA, the tautomeric nature of NHC continues to wreak havoc during subsequent rounds of replication. When the NHC-containing RNA strand serves as a template, the RdRp can misinterpret the NHC base. If NHC is in its cytidine-like form, it will pair with guanine. Conversely, in its uridine-like form, it will pair with adenine.[8] This leads to a high frequency of G-to-A and C-to-U transition mutations in the newly synthesized viral genomes.[8][9]
2.4. Error Catastrophe:
The accumulation of these mutations across the viral genome eventually exceeds a threshold that the virus can tolerate, leading to a phenomenon known as "error catastrophe."[4] The resulting viral proteins are often non-functional, and the viral particles produced are unable to replicate, effectively halting the infection.
Below is a diagram illustrating the signaling pathway of NHC's mechanism of action.
Structural Analysis: NHC in the Active Site of RdRp
The precise interactions between NHC-TP and the viral RdRp are critical for its incorporation and subsequent mutagenic effects. Cryo-electron microscopy (cryo-EM) studies have provided invaluable insights into the structural basis of NHC's function.
The cryo-EM structures of the SARS-CoV-2 RdRp in complex with an RNA template-product duplex containing NHC have been resolved (PDB IDs: 7OZU and 7OZV).[4] These structures reveal that the NHC base can be accommodated within the active site of the polymerase, forming hydrogen bonds with either a guanine or an adenine in the template strand. This structural flexibility within the active site allows for the dual-coding nature of NHC, underpinning its ability to induce both G-to-A and C-to-U transitions.
The interactions within the active site involve key residues of the RdRp that stabilize the incoming nucleotide. The ability of NHC to form stable base pairs in both of its tautomeric forms within the confines of the RdRp active site is a crucial factor in its mechanism of action.
Functional Analysis: Efficacy and Cytotoxicity
The antiviral activity of NHC has been quantified in numerous in vitro studies against a range of coronaviruses, including various SARS-CoV-2 variants of concern.
4.1. Antiviral Efficacy:
The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are key metrics for assessing the antiviral potency of a compound. The tables below summarize the reported EC50 and IC50 values for NHC against different viruses in various cell lines.
Table 1: In Vitro Antiviral Activity of NHC against Coronaviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | IC50 (µM) | Reference(s) |
| SARS-CoV-2 (Early strain) | Vero E6 | CPE | 0.3 | - | [10] |
| SARS-CoV-2 (Early strain) | Calu-3 | Plaque Assay | - | 0.08 | [10] |
| SARS-CoV-2 (Alpha) | hACE2-A549 | Plaque Assay | - | 0.1 | [5] |
| SARS-CoV-2 (Beta) | hACE2-A549 | Plaque Assay | - | 0.1 | [5] |
| SARS-CoV-2 (Delta) | Calu-3 | Plaque Assay | - | 0.38 | [5] |
| MERS-CoV | Vero | Plaque Assay | 0.56 | - | [11] |
| Murine Hepatitis Virus (MHV) | DBT-9 | Plaque Assay | 0.17 | - | [11] |
4.2. Cytotoxicity:
Assessing the cytotoxicity of an antiviral compound is crucial to determine its therapeutic window. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes the death of 50% of uninfected cells. A higher CC50 value is desirable, as it indicates lower toxicity to host cells.
Table 2: Cytotoxicity of NHC in Various Cell Lines
| Cell Line | CC50 (µM) | Reference(s) |
| CEM | 7.5 | [12] |
| HepG2 | >100 | [12] |
| PC-3 | >100 | [12] |
| Vero | >10 | [11] |
| HaCaT (10 days) | 5.41 | [6] |
| A549 (10 days) | 13.83 | [6] |
The selectivity index (SI), calculated as the ratio of CC50 to EC50 (or IC50), provides a measure of the therapeutic window of a drug. For NHC, the SI values are generally favorable, indicating a good safety profile in vitro.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the continued investigation of NHC and other antiviral agents.
5.1. RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay:
This assay measures the ability of a compound to inhibit the enzymatic activity of viral RdRp.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing Tris-HCl, MgCl2, KCl, and DTT is prepared. An RNA template and primer are added to this mixture.
-
Compound and Enzyme Addition: The test compound (NHC-TP) at various concentrations is added to the reaction mixture, followed by the addition of purified viral RdRp enzyme complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).
-
Incubation: The mixture is incubated at 37°C for a specified period (e.g., 60-120 minutes) to allow the compound to bind to the enzyme.
-
Initiation of RNA Synthesis: A mixture of all four nucleotides (ATP, CTP, GTP, UTP), including a labeled nucleotide (e.g., [α-32P]-GTP or a fluorescently labeled nucleotide), is added to initiate RNA synthesis.
-
Reaction Termination: The reaction is stopped after a defined time by adding a quenching buffer containing EDTA.
-
Product Analysis: The synthesized RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then imaged to visualize the radiolabeled or fluorescently labeled RNA products.
-
Data Analysis: The intensity of the bands corresponding to the full-length RNA product is quantified. The percentage of inhibition at each compound concentration is calculated relative to a no-compound control. The IC50 value is then determined by fitting the data to a dose-response curve.
5.2. Cell-Based Antiviral Activity Assay (CPE or Plaque Reduction Assay):
This assay determines the efficacy of a compound in inhibiting viral replication in a cellular context.
Methodology:
-
Cell Seeding: Host cells susceptible to the virus (e.g., Vero E6 or Calu-3 for SARS-CoV-2) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Addition: The test compound (NHC) is serially diluted and added to the cells.
-
Viral Infection: The cells are then infected with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) or form plaques (typically 48-72 hours).
-
Assessment of Viral Activity:
-
CPE Inhibition Assay: The extent of cell death due to viral infection is assessed visually or by using a cell viability assay (e.g., CellTiter-Glo). The percentage of CPE inhibition is calculated for each compound concentration.
-
Plaque Reduction Assay: The cells are overlaid with a semi-solid medium (e.g., agarose) to restrict viral spread to adjacent cells, leading to the formation of localized zones of cell death (plaques). The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques is counted.
-
-
Data Analysis: The EC50 or IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
β-D-N4-hydroxycytidine, the active metabolite of this compound, is a formidable antiviral agent that operates through a sophisticated mechanism of lethal mutagenesis. Its structural ability to exist in tautomeric forms allows it to be ambiguously incorporated into the viral genome, leading to an accumulation of errors that ultimately proves fatal for the virus. The wealth of structural and functional data, including cryo-EM structures of its complex with the viral RdRp and extensive in vitro efficacy data, provides a solid foundation for understanding its antiviral properties. The detailed experimental protocols presented herein serve as a valuable resource for researchers dedicated to the ongoing fight against viral diseases and the development of next-generation antiviral therapeutics. Further investigation into the nuances of NHC's interaction with the viral replication machinery will undoubtedly pave the way for the design of even more potent and selective antiviral agents.
References
- 1. researchgate.net [researchgate.net]
- 2. profoldin.com [profoldin.com]
- 3. 2.9. SARS-CoV-2 RdRp Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. asianmedjam.com [asianmedjam.com]
- 7. RdRp enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. A this compound-associated mutational signature in global SARS-CoV-2 genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of the Potential for N4-Hydroxycytidine To Inhibit Mitochondrial Replication and Function - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile and Oral Bioavailability of Molnupiravir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molnupiravir (brand name Lagevrio) is an orally administered prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC).[1][2] It exhibits broad-spectrum antiviral activity against several RNA viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19.[3][4] This technical guide provides an in-depth overview of the pharmacological profile and oral bioavailability of this compound, with a focus on its mechanism of action, pharmacokinetics, and the experimental methodologies used for its evaluation.
Pharmacological Profile
Mechanism of Action
This compound's antiviral activity is mediated by its active metabolite, NHC. The mechanism, known as viral error catastrophe or lethal mutagenesis, involves several key steps:
-
Uptake and Metabolism: Following oral administration, this compound is rapidly absorbed and hydrolyzed by esterases in the plasma to its active metabolite, NHC.[5][6]
-
Intracellular Phosphorylation: NHC is taken up by host cells and undergoes phosphorylation by host kinases to form the pharmacologically active ribonucleoside triphosphate, NHC-triphosphate (NHC-TP).[1][5]
-
Viral RNA Polymerase Inhibition: NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp).[2][7]
-
Incorporation into Viral RNA: The viral RdRp incorporates NHC-monophosphate into the nascent viral RNA strand.[1][8]
-
Induction of Mutations: The incorporated NHC can exist in two tautomeric forms, one mimicking cytidine and the other uridine.[7] This leads to errors in the viral genome during subsequent rounds of replication, resulting in an accumulation of mutations that are ultimately lethal to the virus.[8]
Pharmacokinetics
The pharmacokinetic profile of this compound is primarily characterized by the systemic exposure of its active metabolite, NHC.
Absorption and Bioavailability: this compound is well-absorbed orally.[9][10] Following oral administration, the prodrug is rapidly and extensively converted to NHC, with little to no this compound detected in the plasma.[1][2] The oral bioavailability of NHC is considered good.[9][10] Administration with a high-fat meal can decrease the rate of absorption of NHC, but does not significantly affect the overall exposure (AUC).[11]
Distribution: NHC is distributed into tissues where it is converted to its active triphosphate form.[12] this compound and NHC are not bound to plasma proteins.[12]
Metabolism: The primary metabolic pathway of this compound is its hydrolysis to NHC.[5] NHC is further metabolized intracellularly to NHC-TP.[1] NHC can also be metabolized to the natural nucleosides, cytidine and uridine.[1]
Excretion: Renal excretion of NHC is not a major route of elimination.[1][2] A small percentage of the administered dose is excreted in the urine as NHC.[13][14]
Pharmacokinetic Parameters of NHC:
The following tables summarize the key pharmacokinetic parameters of NHC following oral administration of this compound in healthy adults and patients with COVID-19.
Table 1: Single-Dose Pharmacokinetics of NHC in Healthy Adults
| Dose of this compound | Cmax (ng/mL) | Tmax (hr) | AUC0-12h (h*ng/mL) | t1/2 (hr) | Reference(s) |
| 200 mg | - | 1.5 | - | ~3.3 | [11] |
| 800 mg | 2970 | 1.5 | 8360 | 3.3 | [12] |
| 800 mg | 3640.43 ± 39.26 | 1.5 | - | - | [15] |
| 1200 mg | - | 1.75 | - | - | [14] |
| 1600 mg | - | 1.50 | - | 7.1 | [14] |
Table 2: Multiple-Dose Pharmacokinetics of NHC in Healthy Adults (800 mg BID for 5.5 days)
| Parameter | Value | Reference(s) |
| Accumulation | No significant accumulation | [14] |
Table 3: In Vitro Efficacy of NHC against SARS-CoV-2
| Cell Line | IC50 (µM) | EC50 (µM) | Reference(s) |
| Vero | 0.3 | - | [8] |
| Calu-3 | 0.08 | - | [8] |
| Vero E6-GFP | - | 0.3 | [8] |
| Huh7 | - | 0.4 | [8] |
| Human Lung Cell Line | 0.04 - 0.16 | - | [16] |
Experimental Protocols
Quantification of this compound and NHC in Human Plasma
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the simultaneous quantification of this compound and its metabolite NHC in human plasma.[5][15][17]
Sample Preparation:
-
Plasma samples are thawed at room temperature.
-
An internal standard (e.g., a stable isotopically labeled version of the analytes) is added to the plasma samples.[5]
-
Proteins are precipitated by adding a solvent such as acetonitrile.[5][15]
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred, dried, and reconstituted in a suitable solvent for injection into the LC-MS/MS system.[5]
Chromatographic Separation:
-
A reverse-phase C18 column is commonly used for separation.[5][15]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate in water) and an organic component (e.g., acetonitrile) is employed.[5]
Mass Spectrometric Detection:
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.[17]
-
The analysis is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[5][17]
In Vitro Antiviral Activity Assay
The in vitro antiviral activity of NHC is typically evaluated using cell-based assays.
Cell Culture and Virus Infection:
-
A suitable host cell line (e.g., Vero E6, Calu-3) is cultured in appropriate media.[8]
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).[18]
Drug Treatment:
-
Serial dilutions of NHC are added to the infected cells.
-
The plates are incubated for a defined period (e.g., 48 hours).[16]
Endpoint Measurement:
-
Cytopathic Effect (CPE) Reduction Assay: The extent of virus-induced cell death is visually assessed or quantified using a cell viability dye. The concentration of the drug that inhibits CPE by 50% (IC50) is determined.[18]
-
Viral Yield Reduction Assay: The amount of infectious virus in the cell culture supernatant is quantified by plaque assay or TCID50 assay. The concentration of the drug that reduces the viral yield by 50% (EC50) is calculated.
-
Viral RNA Quantification: The amount of viral RNA in the cell culture supernatant or cell lysate is quantified using quantitative reverse transcription PCR (qRT-PCR).
Clinical Trial Methodologies
Phase 1 Studies (e.g., NCT04392219):
-
Design: Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose studies in healthy volunteers.[19][20]
-
Objectives: To evaluate the safety, tolerability, and pharmacokinetics of this compound.[19][20]
-
Methodology: Participants receive single or multiple oral doses of this compound or placebo. Serial blood samples are collected to determine the plasma concentrations of NHC over time. Safety is monitored through adverse event reporting, clinical laboratory tests, vital signs, and electrocardiograms.[14]
Phase 3 MOVe-OUT Trial (NCT04575597):
-
Design: Randomized, placebo-controlled, double-blind, multicenter trial in non-hospitalized adults with mild-to-moderate COVID-19 at high risk for progression to severe disease.[6][12]
-
Objective: To evaluate the efficacy and safety of this compound.[6]
-
Methodology: Participants are randomized to receive this compound (800 mg) or placebo orally twice daily for 5 days.[6] The primary efficacy endpoint is the percentage of participants who are hospitalized or die through day 29.[12] Nasopharyngeal swabs are collected at various time points to assess virologic outcomes.[21]
Conclusion
This compound is an orally bioavailable prodrug with a well-characterized pharmacological profile. Its mechanism of action, involving the induction of viral error catastrophe, provides a high barrier to the development of resistance. The pharmacokinetic properties of its active metabolite, NHC, support a twice-daily dosing regimen. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other antiviral agents.
References
- 1. news-medical.net [news-medical.net]
- 2. preprints.org [preprints.org]
- 3. globalbiodefense.com [globalbiodefense.com]
- 4. Making Statistical Sense of the this compound MOVe-OUT Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Impact of this compound Treatment on Patient-Reported COVID-19 Symptoms in the Phase 3 MOVe-OUT Trial: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Revisited—Critical Assessment of Studies in Animal Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. university.apeejay.edu [university.apeejay.edu]
- 11. extranet.who.int [extranet.who.int]
- 12. rebelem.com [rebelem.com]
- 13. preprints.org [preprints.org]
- 14. journals.asm.org [journals.asm.org]
- 15. A validated LC-MS/MS method for determination of antiviral prodrug this compound in human plasma and its application for a pharmacokinetic modeling study in healthy Egyptian volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and bioequivalence of a this compound tablet formulation compared with the this compound capsule formulation in healthy adult participants—a randomized, open-label, three-period, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major this compound Metabolite (β-D-N4-hydroxycytidine) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. This compound in COVID-19: A systematic review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Virologic Outcomes with this compound in Non-hospitalized Adult Patients with COVID-19 from the Randomized, Placebo-Controlled MOVe-OUT Trial - PMC [pmc.ncbi.nlm.nih.gov]
Initial investigations into Molnupiravir's effect on viral RNA-dependent RNA polymerase.
An In-depth Technical Guide to the Initial Investigations of Molnupiravir's Effect on Viral RNA-Dependent RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (EIDD-2801/MK-4482) is an orally bioavailable antiviral agent that has demonstrated broad-spectrum activity against a range of RNA viruses, including SARS-CoV-2, the causative agent of COVID-19.[1][2] Initial investigations into its mechanism of action have centered on its interaction with the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral genome replication and transcription.[3][4] This technical guide provides a detailed overview of the core mechanism, summarizes key quantitative data from foundational preclinical and clinical studies, outlines the methodologies of pivotal experiments, and presents visual workflows of the drug's action and experimental procedures.
Core Mechanism of Action: Lethal Mutagenesis
This compound's antiviral activity is not achieved through direct inhibition of the RdRp enzyme in the classical sense, but rather by inducing a state of "error catastrophe" or "lethal mutagenesis" during viral RNA replication.[3][5][6]
The process unfolds in a series of steps:
-
Prodrug Activation : this compound is an isopropylester prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC).[7][8] After oral administration, it is rapidly hydrolyzed in the plasma to release NHC.[7][8]
-
Intracellular Phosphorylation : Inside host cells, NHC is phosphorylated by host kinases to its active 5'-triphosphate form, NHC-triphosphate (NHC-TP), also referred to as MTP.[1][5][9]
-
Substrate Mimicry : NHC-TP acts as a competitive substrate for the viral RdRp, mimicking natural cytidine triphosphate (CTP) and uridine triphosphate (UTP).[7][10][11]
-
Incorporation into Viral RNA : The viral RdRp mistakenly incorporates NHC-monophosphate (NHC-MP) into the nascent viral RNA strand.[9][10][12] Unlike some nucleoside analogs that cause immediate chain termination, the incorporation of NHC-MP does not halt RNA synthesis.[13]
-
Tautomerization and Mis-templating : The incorporated NHC base exists in tautomeric forms, allowing it to pair with either guanine (G) or adenine (A) during subsequent rounds of RNA replication.[10] When the RNA strand containing NHC is used as a template, the RdRp may incorrectly insert an 'A' where a 'G' should be, or a 'G' where an 'A' should be.[10][11]
-
Accumulation of Mutations : This process leads to a rapid and irreversible accumulation of G-to-A and C-to-U transition mutations throughout the viral genome with each replication cycle.[5][12]
-
Error Catastrophe : The high mutational burden exceeds the virus's ability to maintain genomic integrity, even with its proofreading exonuclease (ExoN) activity.[12] This results in the production of non-functional viral proteins and defective, non-infectious virions, ultimately leading to the collapse of the viral population.[2][5][14]
This mechanism, which targets the fundamental process of replication fidelity, presents a high barrier to the development of viral resistance.[7][15]
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RdRp enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Plaque-Reduction Neutralization Test (PRNT) [bio-protocol.org]
- 6. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 7. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.noblelifesci.com [content.noblelifesci.com]
- 10. From Cells to Virus Particles: Quantitative Methods to Monitor RNA Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SARS-CoV-2 RNA Polymerase Assay [profoldin.com]
- 13. Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2 [mdpi.com]
- 14. SARS-CoV-2 RNA-dependent RNA polymerase as a target for high-throughput drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hiv-forschung.de [hiv-forschung.de]
Methodological & Application
Application Notes and Protocols: Determining the Antiviral Activity of Molnupiravir in Vero E6 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molnupiravir is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC). It exhibits broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2, the causative agent of COVID-19. The primary mechanism of action involves the incorporation of the active triphosphate form of NHC (NHC-TP) into the viral RNA by the RNA-dependent RNA polymerase (RdRp). This incorporation leads to an accumulation of mutations in the viral genome, a process known as "error catastrophe," ultimately inhibiting viral replication.[1][2][3][4] This document provides detailed protocols for assessing the antiviral activity and cytotoxicity of this compound in Vero E6 cells, a commonly used cell line in virology research.
Data Presentation
The following tables summarize the quantitative data for the antiviral activity and cytotoxicity of this compound and its active metabolite, NHC, in Vero E6 cells against SARS-CoV-2.
Table 1: In Vitro Antiviral Activity of this compound and NHC against SARS-CoV-2 in Vero E6 Cells
| Compound | Assay Type | Virus Strain | EC50 / IC50 (µM) | Reference |
| This compound | Cytopathic Effect (CPE) Assay | SARS-CoV-2 | 0.3 | [5] |
| NHC | CPE Assay | SARS-CoV-2 (WA1) | 1.23 (range: 0.57–2.26) | [2] |
| NHC | CPE Assay | SARS-CoV-2 Variants (Alpha, Beta, Gamma, Delta, Lambda, Mu, Omicron) | 0.28 - 5.50 | [2] |
| NHC | Plaque Reduction Assay | SARS-CoV-2 | 3.4 | [1][5] |
| NHC | Virus Yield Reduction | SARS-CoV-2 | EC90: 2 | [1] |
EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) are used interchangeably in the literature to denote the concentration of the compound that inhibits 50% of the viral activity.
Table 2: Cytotoxicity of this compound and NHC in Vero E6 Cells
| Compound | Assay Type | CC50 (µM) | Reference |
| NHC | Cell Viability Assay | >12 (no significant effects after 48h) | [1] |
| NHC | Cell Viability Assay | Moderate cytotoxicity at 24 and 48 µM | [1] |
| This compound | MTT Assay | >50 | [6] |
CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to Vero E6 cells.
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 3 x 10^3 cells/well in 100 µL of complete DMEM.[6] Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete DMEM. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.
-
Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include untreated control wells containing only complete DMEM.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the drug concentration to determine the CC50 value using a non-linear regression analysis.
Plaque Reduction Assay
This assay quantifies the inhibition of viral plaque formation by this compound.
Materials:
-
Vero E6 cells
-
Complete DMEM
-
SARS-CoV-2 virus stock
-
This compound stock solution
-
Agarose or Carboxymethylcellulose (CMC) overlay medium
-
Crystal Violet staining solution (0.1% w/v in 20% ethanol)
-
Formalin (10%)
-
6-well or 12-well cell culture plates[6]
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 12-well plates at a density of 3 x 10^5 cells/well and incubate for 24 hours to form a confluent monolayer.[6]
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Mix each drug dilution with an equal volume of virus suspension containing a known number of plaque-forming units (PFU), typically 50-100 PFU per well. Incubate the drug-virus mixture for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with 250 µL of the drug-virus mixture.[6] Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with 1 mL of overlay medium (e.g., complete medium with 0.1% agar).[6]
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 72 hours, or until visible plaques are formed in the virus control wells.[6]
-
Fixation and Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 value is the concentration of this compound that reduces the number of plaques by 50%.
Viral Yield Reduction Assay
This assay measures the reduction in the production of infectious virus particles in the presence of this compound.
Materials:
-
Vero E6 cells
-
Complete DMEM
-
SARS-CoV-2 virus stock
-
This compound stock solution
-
96-well cell culture plates
-
CO2 incubator
-
Reagents and equipment for virus titration (e.g., plaque assay or TCID50 assay)
Procedure:
-
Cell Seeding and Infection: Seed Vero E6 cells in a 96-well plate.[6] Once confluent, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.1.[6] Allow the virus to adsorb for 1 hour.
-
Treatment: After adsorption, remove the virus inoculum and add complete DMEM containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Supernatant Collection: After incubation, collect the cell culture supernatants, which contain the progeny virus.
-
Virus Titration: Determine the viral titer in the collected supernatants using a standard virus quantification method such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Compare the viral titers from the drug-treated wells to the untreated virus control. The EC90 value is the concentration of this compound that causes a 90% (1-log) reduction in the viral yield.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound antiviral activity assay.
References
- 1. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity of this compound against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 6. The Combination of this compound with Nirmatrelvir or GC376 Has a Synergic Role in the Inhibition of SARS-CoV-2 Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Designing Clinical Trials for Oral Antiviral Agents: Application Notes and Protocols for Molnupiravir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing clinical trials for oral antiviral agents, using Molnupiravir as a primary example. The protocols outlined below are intended to serve as a foundational framework for researchers, scientists, and drug development professionals.
Introduction to this compound and Oral Antiviral Clinical Trials
This compound (brand name Lagevrio) is an orally administered antiviral medication that has been authorized for the treatment of mild-to-moderate COVID-19 in adults at high risk for progression to severe disease.[1][2] It is a prodrug of the synthetic nucleoside derivative N4-hydroxycytidine (NHC), which works by inhibiting the replication of RNA viruses, including SARS-CoV-2.[3][4] The development and evaluation of oral antivirals like this compound necessitate meticulously designed clinical trials to establish their safety, efficacy, and pharmacokinetic profiles.
Mechanism of Action of this compound
This compound's antiviral activity stems from its ability to induce "viral error catastrophe."[1] After oral administration, this compound is rapidly hydrolyzed to its active form, NHC.[4][5] NHC is then taken up by host cells and phosphorylated to NHC-triphosphate (NHC-TP).[4][5] The viral RNA-dependent RNA polymerase (RdRp) enzyme incorporates NHC-TP into newly synthesized viral RNA instead of the natural cytidine or uridine.[3][5] This incorporation leads to an accumulation of mutations throughout the viral genome, ultimately rendering the virus non-infectious and unable to replicate.[4][5][6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The Antiviral Mechanism of Action of this compound in Humans with COVID-19 | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Methodology for Studying Molnupiravir's Impact on Viral Mutation Rates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Molnupiravir (brand name Lagevrio) is an orally bioavailable antiviral medication used for the treatment of COVID-19.[1] It is a prodrug of the synthetic nucleoside derivative β-D-N4-hydroxycytidine (NHC).[1][2] Its mechanism of action is based on inducing "error catastrophe" or "lethal mutagenesis" in the target RNA virus.[2][3] After administration, this compound is metabolized into its active form, NHC, which is then phosphorylated by host kinases to NHC-triphosphate (NHC-TP).[4][5][6] The viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates NHC-TP into the newly synthesized viral RNA strand instead of cytidine or uridine.[1][2][7] The incorporated NHC can exist in two forms (tautomers), one of which mimics cytidine and the other uridine.[1] This dual-coding potential leads to a significant increase in viral RNA mutations, primarily G-to-A and C-to-U transitions, during subsequent replication cycles.[3][4][8] The accumulation of these mutations ultimately results in non-viable viral progeny, thereby reducing the viral load.[2][9]
This document provides a detailed overview of the methodologies and protocols required to study and quantify the mutagenic impact of this compound on viral genomes.
Mechanism of Action: Viral Mutagenesis Pathway
The core mechanism of this compound involves a multi-step process from prodrug activation to the introduction of catastrophic errors into the viral genome.
Caption: this compound's Lethal Mutagenesis Pathway.
Experimental Methodologies & Workflow
A multi-faceted approach is required to comprehensively evaluate this compound's effect on viral mutation rates, combining in vitro, in vivo, biochemical, and genomic techniques.
Caption: Overall Experimental Workflow.
In Vitro Antiviral Activity Assays
-
Objective: To determine the concentration of this compound required to inhibit viral replication in cell culture.
-
Cell Lines: Vero E6 or Calu-3 cells are commonly used for SARS-CoV-2 studies.[6][10] Human airway epithelial (HAE) cell cultures provide a more physiologically relevant model.[6][11]
-
Methods:
-
Cytopathic Effect (CPE) Inhibition Assay: Measures the ability of the drug to prevent virus-induced cell death.
-
Plaque Reduction Assay: Quantifies the reduction in infectious virus particles (plaque-forming units, PFU).
-
qRT-PCR: Measures the reduction in viral RNA copies in cell supernatant or lysates.[12]
-
TCID50 Assay: Determines the 50% Tissue Culture Infective Dose to measure viral titers.[13]
-
Biochemical Assays
-
Objective: To demonstrate the direct interaction between the active form of this compound (NHC-TP) and the viral RdRp.
-
Method: Recombinant SARS-CoV-2 RdRp is used in defined biochemical RNA elongation assays.[14] These assays show that RdRp uses NHC-TP as a substrate in place of CTP or UTP and that the incorporated NHC in the template strand directs the incorporation of either G or A.[7][8][15]
In Vivo Animal Models
-
Objective: To evaluate the efficacy and mutagenic effect of this compound in a living organism.
-
Models: Syrian hamsters, ferrets, and K18-hACE2 mice are common models for SARS-CoV-2.[4][16][17][18]
-
Endpoints:
Next-Generation Sequencing (NGS) and Bioinformatic Analysis
-
Objective: To sequence the entire viral genome to identify, quantify, and characterize the mutations induced by this compound. NGS is essential for detecting minority variants and defining the mutational spectrum.[19][20]
-
Method: Viral RNA is extracted from cell culture supernatants or animal tissues, followed by library preparation (often using amplicon-based approaches like Ion AmpliSeq or PrimalSeq) and sequencing.[21][22]
-
Analysis:
-
Variant Calling: Identify single nucleotide variants (SNVs) compared to a reference sequence.
-
Mutation Frequency: Calculate the number of mutations per genome. Studies have shown this compound treatment can cause a significant increase in mutations.[16][23]
-
Mutational Signature Analysis: Characterize the types of mutations. This compound is known to induce a specific signature dominated by G-to-A and C-to-T transitions.[9][23][24]
-
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound.
Table 1: In Vitro Efficacy of this compound/NHC against SARS-CoV-2
| Compound | Cell Line | Assay Endpoint | Value (µM) | Citation(s) |
| This compound | Vero | IC₅₀ | 0.3 | [6][10] |
| This compound | Calu-3 | IC₅₀ | 0.08 | [6][10] |
| NHC | Vero E6-GFP | EC₅₀ | 0.3 | [6][10] |
| NHC | Huh7 | EC₅₀ | 0.4 | [6][10] |
| NHC | Cell Culture | EC₅₀ / EC₉₀ | 3.4 / 5.4 | [6][10] |
| This compound | SARS-CoV-2 RdRp | EC₅₀ | 0.22 | [6][10] |
Table 2: this compound-Induced Mutation Frequencies and Signatures
| Study Type | Model / Context | Key Finding | Mutation Signature | Citation(s) |
| Clinical Study | COVID-19 Patients | ~8-fold increase in mutations post-treatment. | Specific to transitions (G->A and C->T). | [23] |
| In Vivo | Immunocompromised Mice | Increased transition/transversion ratio. | G->A and C->U mutations. | [16] |
| Ex Vivo / In Vivo | HAE / Hamster Model | Increase in minority variants and genomic alteration. | Predominant G to A transitions. | [11] |
| Global Database Analysis | 15 Million Sequences | Long phylogenetic branches with high mutation rates appeared after this compound introduction. | High proportion of G-to-A and C-to-T mutations. | [9][23][25] |
Experimental Protocols
Protocol: Viral Titer Reduction via Plaque Assay
-
Cell Seeding: Seed 6-well plates with a suitable cell line (e.g., Vero E6) to form a confluent monolayer.
-
Virus Preparation: Prepare serial 10-fold dilutions of the virus-containing sample (e.g., cell culture supernatant) in serum-free medium.
-
Infection: Remove growth media from cells, wash with PBS, and inoculate each well with 200-400 µL of a virus dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After incubation, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 1.2% Avicel or 0.6% agar mixed with 2x MEM). This restricts virus spread to adjacent cells, forming localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.
-
Fixation & Staining: Fix the cells with 10% formalin for at least 1 hour. Remove the overlay and stain the cells with 0.1% crystal violet solution.[26]
-
Quantification: Count the number of plaques in each well. Calculate the viral titer in Plaque-Forming Units per milliliter (PFU/mL). Compare titers between this compound-treated and vehicle control samples.
Protocol: NGS Workflow for Viral Genome Mutation Analysis
This protocol outlines the key steps from sample to data, visualized in Figure 3.
Caption: NGS Data Analysis Pipeline for Mutation Profiling.
-
RNA Extraction: Extract viral RNA from samples using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).
-
cDNA Synthesis: Convert the extracted RNA to complementary DNA (cDNA) using reverse transcriptase.
-
Genome Amplification: Amplify the entire viral genome using a tiled-amplicon PCR approach. This involves using multiple primer pairs that generate overlapping amplicons covering the genome.
-
Library Preparation: Prepare sequencing libraries from the pooled amplicons. This includes end-repair, adapter ligation, and indexing for multiplexing samples.
-
Sequencing: Sequence the prepared libraries on an NGS platform (e.g., Illumina or Ion Torrent).[21]
-
Data Pre-processing: Perform quality control on the raw sequencing reads, including trimming adapter sequences and filtering out low-quality reads.
-
Alignment: Align the quality-controlled reads to a high-quality viral reference genome (e.g., Wuhan-Hu-1 for SARS-CoV-2).
-
Variant Calling: Use bioinformatic tools (e.g., iVar, GATK) to identify single nucleotide variants (SNVs) and their frequencies within the viral population of each sample.
-
Downstream Analysis:
-
Compare the number and type of mutations between this compound-treated and control groups.
-
Calculate the ratio of transitions (purine-to-purine or pyrimidine-to-pyrimidine changes) to transversions (purine-to-pyrimidine or vice versa). A high ratio is indicative of this compound's action.[16]
-
Analyze the nucleotide context of mutations to confirm the specific G->A and C->T signature associated with the drug.[9][24]
-
Conclusion
The study of this compound's impact on viral mutation rates requires a robust combination of virological, biochemical, and advanced genomic techniques. Standardized protocols for cell-based assays, in vivo models, and particularly next-generation sequencing are critical for accurately quantifying the drug's mechanism of lethal mutagenesis. The characteristic G-to-A and C-to-T mutational signature serves as a definitive marker for the drug's activity both in preclinical models and in clinical and real-world settings.[9][23][27] These methodologies are essential for the continued development and surveillance of this compound and other antiviral agents that act via a similar mechanism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound’s mechanism of action drives “error catastrophe” in SARS-CoV-2: A therapeutic strategy that leads to lethal mutagenesis of the virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of this compound-induced SARS-CoV-2 mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A this compound-associated mutational signature in global SARS-CoV-2 genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo efficacy of this compound against Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Viral polymerase binding and broad-spectrum antiviral activity of this compound against human seasonal coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of this compound-induced SARS-CoV-2 mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. mdpi.com [mdpi.com]
- 18. This compound Revisited—Critical Assessment of Studies in Animal Models of COVID-19[v1] | Preprints.org [preprints.org]
- 19. Next-Generation Sequencing for Confronting Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Viral Genome Sequencing With NGS | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Next-Generation Sequencing in Virology - CD Genomics [cd-genomics.com]
- 23. news-medical.net [news-medical.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. journals.asm.org [journals.asm.org]
- 27. Scientists detail link between this compound and SARS-CoV-2 mutations | CIDRAP [cidrap.umn.edu]
Establishing a Dose-Response Curve for Molnupiravir In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for establishing a dose-response curve for the antiviral drug Molnupiravir in vitro. This compound, a prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC), has demonstrated broad activity against various RNA viruses, including SARS-CoV-2.[1][2][3][4] Its mechanism of action involves the incorporation of its active metabolite, NHC-triphosphate (NHC-TP), into the viral RNA by the RNA-dependent RNA polymerase (RdRp). This leads to an accumulation of mutations, a process termed "error catastrophe," which ultimately inhibits viral replication.[1][2][3] This document outlines detailed protocols for cell culture, viral infection, drug treatment, and subsequent quantification of antiviral activity and cytotoxicity to generate a robust dose-response curve and determine key parameters such as the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50).
Introduction
The in vitro determination of a dose-response curve is a critical step in the preclinical evaluation of any antiviral compound. It provides essential data on the potency and therapeutic window of the drug. This compound has been shown to be effective in various cell lines, including Vero (African green monkey kidney), Calu-3 (human lung epithelial), and Huh7 (human liver).[5] The protocols described herein are adaptable to different cell lines and virus strains, allowing for a thorough characterization of this compound's antiviral profile.
Mechanism of Action Signaling Pathway
This compound is a prodrug that is metabolized into its active form, NHC.[3][6] NHC is then phosphorylated intracellularly to NHC-TP.[1][2] The viral RdRp enzyme mistakenly incorporates NHC-TP into the newly synthesized viral RNA strand.[1][2][3] This incorporation leads to widespread mutations in the viral genome, rendering the progeny virions non-infectious.[3]
Caption: this compound's mechanism of action.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound (or its active form NHC) against Coronaviruses
| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Citation |
| SARS-CoV-2 | Vero | --- | 0.3 | [5] |
| SARS-CoV-2 | Calu-3 | --- | 0.08 | [5] |
| SARS-CoV-2 | Vero E6-GFP | --- | 0.3 | [5] |
| SARS-CoV-2 | Huh7 | --- | 0.4 | [5] |
| SARS-CoV-2 | Vero E6 | Plaque Reduction | 0.22 | [5] |
| MERS-CoV | Calu-3 | --- | Low µM range | [7] |
| SARS-CoV | HAE | --- | Low µM range | [7] |
| Bat-CoVs | --- | --- | Effective | [7] |
Table 2: Cytotoxicity of this compound's Active Metabolite (NHC)
| Cell Line | Assay Type | CC50 (µM) | Citation |
| Mouse P19C5 Gastruloids | Morphological & Gene Expression | >20 | [8] |
| Human Embryonic Stem Cells | Morphogenesis Model | >10 | [6][9] |
| HepG2 | Cell Viability | ≥10 | [10] |
Experimental Protocols
Experimental Workflow Overview
The general workflow for establishing a dose-response curve involves seeding cells, preparing serial dilutions of this compound, infecting the cells with the virus, adding the drug, incubating, and finally assessing the antiviral effect and cytotoxicity.
Caption: General experimental workflow.
Protocol 1: Cell Culture and Seeding
Objective: To prepare cell monolayers for viral infection and drug treatment.
Materials:
-
Appropriate cell line (e.g., Vero E6, Calu-3, Huh-7)
-
Complete growth medium (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cell monolayer with PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize trypsin with complete growth medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 2 x 10^4 cells/well (this may need optimization depending on the cell line).
-
Incubate the plates for 24 hours at 37°C with 5% CO2 to allow for cell attachment and monolayer formation.
Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the concentration of this compound that inhibits viral plaque formation by 50% (EC50).
Materials:
-
This compound stock solution (in DMSO)
-
Infection medium (serum-free or low-serum medium)
-
Virus stock of known titer (e.g., SARS-CoV-2)
-
Overlay medium (e.g., containing 1% methylcellulose or agarose in growth medium)
-
Crystal violet staining solution
Procedure:
-
Prepare serial dilutions of this compound in infection medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Remove the growth medium from the 96-well plates containing the cell monolayers.
-
Infect the cells with the virus at a Multiplicity of Infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units (PFU)/well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add the prepared this compound dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Add the overlay medium to all wells.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
After incubation, fix the cells (e.g., with 4% paraformaldehyde).
-
Remove the overlay and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration relative to the virus control.
-
Plot the percentage of inhibition against the drug concentration and use a non-linear regression model (e.g., four-parameter logistic regression) to determine the EC50 value.[11]
Protocol 3: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).
Materials:
-
This compound stock solution
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the drug dilutions to the cells. Include a cell control (no drug).
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the cell control.
-
Plot the percentage of viability against the drug concentration and use a non-linear regression model to determine the CC50 value.
Data Analysis and Interpretation
The dose-response curves for both antiviral activity and cytotoxicity should be plotted on the same graph to visualize the therapeutic window. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), is a critical parameter for evaluating the drug's potential. A higher SI value indicates a more favorable safety profile.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the in vitro evaluation of this compound. By following these detailed methodologies, researchers can accurately determine the dose-response relationship, assess the antiviral potency, and evaluate the cytotoxicity of this compound, thereby contributing to a comprehensive understanding of its preclinical profile.
References
- 1. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Antiviral activity of this compound against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols: In Vitro Combination of Molnupiravir with Repurposed Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of Molnupiravir in combination with other repurposed drugs against various viruses, primarily SARS-CoV-2. The included protocols and data summaries are intended to guide researchers in designing and interpreting their own experiments.
Introduction
This compound is a broad-spectrum antiviral agent that functions as a prodrug of β-D-N4-hydroxycytidine (NHC).[1] Its mechanism of action involves the introduction of mutations into the viral RNA by the RNA-dependent RNA polymerase (RdRp), leading to a phenomenon known as "error catastrophe" and subsequent inhibition of viral replication.[2][3] The exploration of this compound in combination with other antiviral agents is a key strategy to enhance efficacy, broaden the spectrum of activity, and mitigate the development of drug resistance. This document outlines in vitro studies investigating the synergistic, additive, or antagonistic effects of this compound when combined with other repurposed drugs.
Data Presentation: Summary of In Vitro Combination Studies
The following tables summarize the quantitative data from various in vitro studies investigating the combination of this compound with other repurposed drugs. These studies primarily focus on the inhibition of SARS-CoV-2 replication.
Table 1: this compound in Combination with Protease Inhibitors (Nirmatrelvir and GC376)
| Virus Strain | Cell Line | Combination | Time Point | Synergy Score (HSA) | p-value | Outcome |
| SARS-CoV-2 (20A.EU1) | Vero E6 | This compound + Nirmatrelvir | 48h | 14.2 | 0.01 | Synergistic |
| SARS-CoV-2 (20A.EU1) | Vero E6 | This compound + Nirmatrelvir | 72h | 13.08 | < 0.0001 | Synergistic |
| SARS-CoV-2 (20A.EU1) | Vero E6 | This compound + GC376 | 48h | 19.33 | < 0.0001 | Synergistic |
| SARS-CoV-2 (20A.EU1) | Vero E6 | This compound + GC376 | 72h | 8.61 | < 0.0001 | Additive |
Data sourced from a study that evaluated the synergistic and additive effects of this compound with protease inhibitors.[1]
Table 2: this compound in Combination with Various Repurposed Drugs in Human Nasal Epithelium
| Repurposed Drug | This compound Concentration | Outcome |
| Apilimod | 10 µM | Statistically significant improvement in antiviral activity |
| Alisporivir | 10 µM | Statistically significant improvement in antiviral activity |
| Nafamostat | 10 µM | Statistically significant improvement in antiviral activity |
| Ivermectin | 10 µM | Statistically significant improvement in antiviral activity |
| Camostat | 10 µM | Statistically significant improvement in antiviral activity |
| Brequinar | 10 µM | Statistically significant improvement in antiviral activity |
This study utilized a standardized in vitro model of human nasal epithelium to assess the antiviral activity of 95 single compounds and 30 combinations with a sub-maximal concentration of this compound.[4][5][6]
Table 3: this compound in Combination with Other Nucleoside Analogs
| Virus Strain | Cell Line/Model | Combination | Outcome |
| SARS-CoV-2 | Human Nasal Airway Epithelial Cell Cultures | This compound + GS-441524 (Remdesivir parent) + Ribavirin | Pronounced antiviral efficacy, more than additive |
| SARS-CoV-2 | Calu-3 Cells | This compound + Remdesivir | Additive effect |
These studies highlight the potential for combining multiple nucleoside analogs targeting the viral RdRp.[2][7]
Table 4: IC50 Values of this compound and Ivermectin
| Drug | Cell Line | IC50 |
| This compound | Vero Cells | 0.3 µM |
| This compound | Calu-3 Cells | 0.08 µM |
| Ivermectin | Vero/hSLAM Cells | 2.8 µM |
This data indicates that this compound is a more potent inhibitor of SARS-CoV-2 in vitro compared to Ivermectin.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the in vitro combination studies of this compound.
Protocol 1: Checkerboard Synergy Assay using MTT Reduction
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another antiviral drug.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock (e.g., 20A.EU1 strain)
-
This compound (EIDD-2801)
-
Second repurposed drug (e.g., Nirmatrelvir, GC376)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator.
-
Drug Dilution: Prepare a checkerboard dilution of this compound and the second drug. This involves creating serial dilutions of each drug individually and then combining them in the 96-well plate to achieve a matrix of different concentration combinations. Typically, five two-fold serial dilutions of each compound are used, with concentrations up to their EC90 values.[1]
-
Virus Infection: Infect the Vero E6 cell monolayer with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Drug Treatment: Immediately after infection, add the prepared drug combinations to the respective wells of the 96-well plate. Include wells with single drugs and no-drug controls.
-
Incubation: Incubate the plates for 48 and 72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Assay:
-
After the incubation period, remove the culture medium.
-
Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Use a synergy analysis software (e.g., Synergy Finder) to calculate a synergy score (e.g., HSA score) and determine if the interaction is synergistic, additive, or antagonistic.[1]
-
Protocol 2: Viral Titer Reduction Assay by Plaque Assay
Objective: To quantify the reduction in infectious virus particles following treatment with this compound alone or in combination.
Materials:
-
Supernatants from infected and treated cell cultures (from Protocol 1)
-
Vero E6 cells
-
Complete medium with agar
-
Formalin (4%)
-
Crystal Violet (0.5%)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer.
-
Serial Dilution of Supernatants: Prepare 10-fold serial dilutions of the collected supernatants from the drug-treated and control wells.
-
Infection: Inoculate the Vero E6 monolayers with the diluted supernatants for 1 hour, with gentle rocking every 15 minutes.[8]
-
Overlay: Remove the inoculum and add an overlay medium containing agar to each well.
-
Incubation: Incubate the plates for 72 hours to allow for plaque formation.[8]
-
Fixation and Staining:
-
Remove the overlay.
-
Fix the cells with 4% formalin for 30 minutes.
-
Stain the cells with 0.5% crystal violet.
-
-
Plaque Counting: Count the number of plaques in each well to determine the viral titer as plaque-forming units per mL (PFU/mL).
-
Data Analysis: Compare the viral titers from the combination treatment wells to the single-agent and no-drug control wells to calculate the log reduction in viral titer.
Protocol 3: Antiviral Assay in Reconstituted Human Nasal Epithelium
Objective: To evaluate the antiviral efficacy of this compound combinations in a more physiologically relevant in vitro model.
Materials:
-
Reconstituted human nasal epithelium cultures (e.g., MucilAir™)
-
SARS-CoV-2 virus stock
-
This compound and other test compounds
-
qRT-PCR reagents for viral RNA quantification
-
TCID50 assay components
Procedure:
-
Infection: Infect the apical side of the reconstituted nasal epithelium cultures with SARS-CoV-2.
-
Treatment: Apply this compound (e.g., at a baseline concentration of 10 µM) in combination with other repurposed drugs to the culture medium.[4][9]
-
Incubation: Incubate the cultures for a specified period (e.g., 72 hours).[4]
-
Sample Collection: Collect apical washes and cell lysates at the end of the incubation period.
-
Quantification of Viral Load:
-
qRT-PCR: Extract viral RNA from the collected samples and perform quantitative reverse transcription PCR to determine the number of viral genome copies.
-
TCID50 Assay: Determine the infectious virus titer in the apical washes using a Tissue Culture Infectious Dose 50 (TCID50) assay.[9]
-
-
Data Analysis: Compare the viral RNA levels and infectious titers in the combination-treated cultures to those treated with single agents and vehicle controls to assess the enhancement of antiviral activity.[4]
Visualizations
The following diagrams illustrate key concepts related to the in vitro combination therapy of this compound.
Caption: Mechanisms of action for this compound and other repurposed drugs targeting the SARS-CoV-2 replication cycle.
Caption: General experimental workflow for in vitro combination drug screening against viruses.
Caption: Logical relationships of drug combination effects.
References
- 1. The Combination of this compound with Nirmatrelvir or GC376 Has a Synergic Role in the Inhibition of SARS-CoV-2 Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The triple combination of Remdesivir (GS-441524), this compound and Ribavirin is highly efficient in inhibiting coronavirus replication in human nasal airway epithelial cell cultures and in a hamster infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. This compound combined with different repurposed drugs further inhibits SARS-CoV-2 infection in human nasal epithelium in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound combined with different repurposed drugs further inhibits SARS-CoV-2 infection in human nasal epithelium in vitro. [boris-portal.unibe.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Determining the Cytotoxicity of Molnupiravir in Various Cell Lines
Introduction
Molnupiravir is an orally bioavailable antiviral prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC).[1][2] It has demonstrated broad-spectrum activity against several RNA viruses, including SARS-CoV-2.[1][3] The primary mechanism of action involves the intracellular conversion of this compound to NHC, which is then phosphorylated to its active triphosphate form (NHC-TP).[4] NHC-TP is incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations in the viral genome, a process termed "viral error catastrophe," which ultimately inhibits viral replication.[4][5] Given its mechanism, which involves interaction with nucleic acid replication, assessing the potential cytotoxicity of this compound in host cells is a critical step in its preclinical and clinical evaluation.
These application notes provide detailed protocols for assessing the cytotoxicity of this compound in different cell lines using common in vitro assays, including the MTT, LDH, and SRB assays. The provided methodologies are intended for researchers, scientists, and drug development professionals.
Data Presentation: Summary of this compound Cytotoxicity
The following table summarizes the reported 50% cytotoxic concentration (CC50) values for this compound's active metabolite, NHC, in various cell lines. It is important to note that CC50 values can vary depending on the cell line, assay method, and experimental conditions.
| Cell Line | Assay Type | CC50 (µM) of NHC | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | 30.6 | [1] |
| Vero Cells | Not Specified | 7.7 | [1] |
| CEM Cells | Not Specified | 2.5 | [1] |
| Airway Epithelial Cells | Not Specified | 137 | [1] |
| HepG2 Cells | Sulforhodamine B (SRB) | ≥10 | [6] |
| Madin-Darby Bovine Kidney (MDBK) Cells | Not Specified | >75 (confluent), 7 (exponential growth) | [2] |
| fcwf-4 Cells | WST-8 | >250 | [7] |
| HaCaT Cells | Sulforhodamine B (SRB) | IC50 of ~10-20 | [8] |
| A549 Cells | Sulforhodamine B (SRB) | Less responsive than HaCaT | [8] |
Experimental Protocols
General Cell Culture and Treatment with this compound
-
Cell Line Maintenance: Culture the desired cell lines (e.g., Vero, A549, HepG2) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density. The seeding density should be optimized for each cell line to ensure that the cells are in the exponential growth phase during the experiment.[9]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations for the assay.
-
Treatment: After allowing the cells to adhere overnight, replace the old medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired incubation period (e.g., 24, 48, or 72 hours).[11]
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[10][11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.[10]
-
Calculate cell viability as a percentage of the untreated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium, which serves as an indicator of cytotoxicity.[12][13]
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired incubation period.[12]
-
Prepare control wells:
-
After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[15]
-
Incubate the plate in the dark at room temperature for 30 minutes.[12][14]
-
Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[15]
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.[14][15]
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired incubation period.
-
After treatment, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Shake the plate on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualization of Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: General workflow for cytotoxicity assays.
References
- 1. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 2. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity of this compound against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound; molecular and functional descriptors of mitochondrial safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. asianmedjam.com [asianmedjam.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. 4.8. Antiviral Activity Assessment [bio-protocol.org]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. tiarisbiosciences.com [tiarisbiosciences.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility and stability of Molnupiravir for research use
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility and stability of Molnupiravir for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a crystalline solid that is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[1][2] It is also soluble in water and acetonitrile.[3][4][5] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.
Q2: What is the aqueous solubility of this compound?
A2: The solubility of this compound in phosphate-buffered saline (PBS) at pH 7.2 is approximately 1 mg/mL.[2] Its water solubility is reported to be 5.77 mg/mL.[6] However, preparing aqueous solutions directly can be challenging, and it is not recommended to store aqueous solutions for more than one day.[2]
Q3: My this compound solution is precipitating in my cell culture medium. What can I do?
A3: Precipitation of hydrophobic compounds in aqueous media is a common issue.[7] Here are a few troubleshooting steps:
-
Lower the final concentration: You may need to use a more diluted stock solution to achieve a final concentration in your culture medium that is below the solubility limit.
-
Reduce DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%, as higher concentrations can be toxic to cells and contribute to precipitation.[7]
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help.
-
Avoid repeated freeze-thaw cycles: Repeatedly freezing and thawing your stock solution or the media containing this compound can lead to precipitation.[8] Aliquot your stock solution into smaller, single-use volumes.
Q4: How should I store this compound?
A4: this compound as a crystalline solid should be stored at -20°C for long-term stability (≥4 years).[2] Stock solutions in organic solvents like DMSO can also be stored at -20°C. Aqueous solutions are less stable and should be prepared fresh and used within a day.[2]
Q5: What are the main degradation pathways for this compound?
A5: this compound is most susceptible to degradation under alkaline (basic) and oxidative conditions.[9][10][11][12][13] The primary degradation pathway is hydrolysis of the ester group, which yields the active metabolite, N4-hydroxycytidine (NHC), and isobutyric acid.[9][14] This hydrolysis is pH-dependent and proceeds more rapidly at higher pH.[15] Moln-upiravir is relatively stable under acidic, neutral, thermal, and photolytic stress conditions.[9][10][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer or cell culture medium. | The concentration of this compound in the final solution exceeds its aqueous solubility limit. The final concentration of DMSO is too high. The buffer or medium is cold. | Prepare a more dilute stock solution in DMSO. Ensure the final DMSO concentration is less than 0.1%.[7] Warm the aqueous buffer or medium to 37°C before adding the this compound stock solution. |
| Loss of compound activity over time in an experimental setup. | Degradation of this compound due to alkaline or oxidative conditions in the medium. Instability of the aqueous solution. | Prepare fresh solutions for each experiment. If the experimental conditions are basic, consider adjusting the pH if possible or minimizing the duration of the experiment. Avoid introducing oxidizing agents into the experimental setup. |
| Inconsistent experimental results. | Inaccurate concentration of this compound due to incomplete dissolution or precipitation. Degradation of the compound. | Visually inspect the stock solution for any undissolved particles. Briefly sonicate the stock solution to ensure complete dissolution. Prepare fresh dilutions from the stock for each experiment. Quantify the concentration of your stock solution periodically using a validated analytical method like RP-HPLC or UV-spectrophotometry.[3][16] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate solvent for use in research experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Tare a sterile conical-bottom tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 30 mg/mL).[2]
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Improving this compound Solubility with β-Cyclodextrins
Objective: To enhance the aqueous solubility of this compound for specific experimental applications by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable β-cyclodextrin
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer at a specified concentration (e.g., 1-10% w/v).
-
Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The resulting clear solution contains the this compound-cyclodextrin inclusion complex.
-
The concentration of this compound in the final solution should be determined using a validated analytical method such as RP-HPLC.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for improving this compound solubility.
References
- 1. rjptonline.org [rjptonline.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.who.int [cdn.who.int]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Culture Academy [procellsystem.com]
- 9. White targeted chromatographic screening method of this compound and its metabolite with degradation kinetics characterization and in-silico toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A stability indicating RP-HPLC method for determination of the COVID-19 drug this compound applied using nanoformulations in permeability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. impactfactor.org [impactfactor.org]
- 14. researchgate.net [researchgate.net]
- 15. cache.kzoo.edu [cache.kzoo.edu]
- 16. Quantitative estimation of this compound by UV- Spectrophotometric method - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Addressing Molnupiravir-Induced Cytotoxicity in Sensitive Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Molnupiravir-induced cytotoxicity in sensitive cell lines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments with this compound and its active metabolite, N-hydroxycytidine (NHC).
Issue 1: High background or false positives in cytotoxicity assays.
-
Question: We are observing high background noise or apparent cytotoxicity in our negative control wells when using colorimetric or fluorometric viability assays like MTT or resazurin. What could be the cause?
-
Answer: High background in viability assays can stem from several factors when working with nucleoside analogs like this compound.
-
Direct Reduction of Assay Reagent: this compound or NHC, particularly at higher concentrations, might directly reduce the tetrazolium salts (e.g., MTT, XTT) or resazurin, leading to a false positive signal for cell viability.
-
Media Component Interference: Phenol red in culture media can interfere with the absorbance readings of formazan crystals in MTT assays. Additionally, high concentrations of reducing agents in the media could contribute to non-specific dye reduction.
-
Contamination: Microbial contamination can metabolize the assay reagents, leading to false signals.
Troubleshooting Steps:
-
Include a "No Cell" Control with this compound: Prepare wells with culture medium and this compound (at the same concentrations used in your experiment) but without cells. This will help determine if the drug directly interacts with the assay reagent.
-
Use Phenol Red-Free Media: If using a colorimetric assay, switch to phenol red-free media during the assay incubation period to avoid spectral interference.
-
Perform a Background Subtraction: Always include background control wells (media and assay reagent only) and subtract the average absorbance or fluorescence from all other wells.
-
Microscopic Examination: Before adding the assay reagent, visually inspect the cells under a microscope for any signs of contamination or unexpected morphological changes.
-
Issue 2: Discrepancies between different cytotoxicity assays.
-
Question: Our MTT assay results suggest a certain level of cytotoxicity, but the LDH release assay shows a different trend. Why is this happening and which result should we trust?
-
Answer: Discrepancies between different cytotoxicity assays are not uncommon as they measure distinct cellular processes.
-
MTT Assay: Measures metabolic activity, specifically the activity of mitochondrial dehydrogenases. A decrease in signal indicates a reduction in metabolic function, which can precede cell death.
-
LDH Assay: Measures the release of lactate dehydrogenase into the culture medium upon loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.
A scenario where the MTT assay shows higher cytotoxicity than the LDH assay could indicate that this compound is causing metabolic dysfunction or cell cycle arrest without immediate cell lysis.
Troubleshooting and Verification Steps:
-
Time-Course Experiment: Perform both assays at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of cytotoxicity. You may observe an increase in LDH release at later time points.
-
Apoptosis Assay: To investigate if apoptosis is the primary mechanism of cell death, perform a Caspase-3/7 activity assay. This will help clarify if the cells are undergoing programmed cell death, which might not initially lead to significant LDH release.
-
Visual Confirmation: Use microscopy to observe cell morphology. Look for signs of apoptosis (cell shrinkage, blebbing) or necrosis (swelling, lysis).
-
Issue 3: Unexpectedly high cytotoxicity in a specific cell line.
-
Question: We are observing significant cytotoxicity with this compound in our cell line at concentrations reported to be non-toxic in other lines. What could explain this sensitivity?
-
Answer: Cell line-specific sensitivity to this compound can be attributed to several factors.
-
Metabolic Activation: The conversion of the prodrug this compound to its active form, NHC, can vary between cell lines depending on the expression levels of relevant esterases.
-
DNA Repair Capacity: Cell lines with deficiencies in certain DNA repair pathways may be more susceptible to the genotoxic effects of NHC.[1]
-
Proliferation Rate: Rapidly dividing cells may be more vulnerable to the effects of nucleoside analogs that interfere with DNA and RNA synthesis.
Experimental Approach to Investigate Sensitivity:
-
Compare Proliferation Rates: Determine the doubling time of your sensitive cell line and compare it to that of less sensitive lines.
-
Assess DNA Damage: Use a comet assay to quantify the extent of DNA damage induced by NHC in your sensitive cell line compared to a resistant one.
-
Evaluate Expression of DNA Repair Proteins: Use western blotting or qPCR to assess the baseline expression levels of key DNA repair proteins (e.g., PARP1, BRCA2, ATM) in your cell lines.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
-
A1: this compound is a prodrug that is metabolized to N-hydroxycytidine (NHC).[2] NHC is a ribonucleoside analog that can be incorporated into host cell RNA and can also be converted to a deoxyribonucleoside and incorporated into DNA.[3] This incorporation can lead to mutations and DNA damage, triggering cellular stress responses and potentially leading to apoptosis or cell cycle arrest.[3][4][5][6] While mitochondrial toxicity has been investigated, it is not considered the primary mechanism of cytotoxicity at clinically relevant concentrations.[7][8]
-
-
Q2: Which cell lines are known to be sensitive to this compound?
-
A2: Sensitivity to this compound's active metabolite, NHC, can vary between cell lines. For example, human keratinocyte (HaCaT) cells have been shown to be more sensitive to NHC-induced cytotoxicity compared to human adenocarcinomic alveolar basal epithelial (A549) cells.[5][9] The 50% cytotoxic concentration (CC50) for NHC has been reported to range from 7.5 µM in the human lymphoid CEM cell line to over 100 µM in other cell types.[10]
-
-
Q3: At what concentrations does this compound typically exhibit cytotoxicity?
-
A3: Both this compound and its active metabolite NHC have been shown to be cytotoxic at concentrations of ≥10 μM in HepG2 cells.[7] In HaCaT cells, the IC50 of NHC was observed to be around 4.40 µM after 3 days of exposure, while in A549 cells it was approximately 23.21 µM under the same conditions.[5][9]
-
-
Q4: Can this compound interfere with my experimental results in ways other than direct cytotoxicity?
-
A4: Yes, as a nucleoside analog, NHC can be incorporated into newly synthesized RNA and DNA, potentially altering gene expression and cellular functions even at sub-lethal concentrations. It is crucial to consider these potential off-target effects when interpreting experimental data.
-
Quantitative Data Summary
The following tables summarize the cytotoxic and antiviral concentrations of this compound and its active metabolite, N-hydroxycytidine (NHC), in various cell lines.
Table 1: IC50 and CC50 Values of N-hydroxycytidine (NHC) in Different Cell Lines
| Cell Line | Assay Type | Parameter | Value (µM) | Exposure Time | Reference |
| HaCaT | SRB Assay | IC50 | 4.40 ± 0.09 | 3 days | [5][9] |
| HaCaT | SRB Assay | IC50 | 5.82 ± 0.91 | 5 days | [5][9] |
| HaCaT | SRB Assay | IC50 | 5.41 ± 0.88 | 10 days | [5][9] |
| A549 | SRB Assay | IC50 | 23.21 ± 3.42 | 3 days | [5][9] |
| A549 | SRB Assay | IC50 | 16.35 ± 2.04 | 5 days | [5][9] |
| A549 | SRB Assay | IC50 | 13.83 ± 2.05 | 10 days | [5][9] |
| hACE2-A549 | Plaque Assay | IC50 | ~0.1 | 72 hours | [11] |
| Calu-3 | Plaque Assay | IC50 | 0.11 - 0.38 | 72 hours | [11] |
| Vero | Not Specified | CC50 | 7.7 | Not Specified | [12] |
| CEM | Not Specified | CC50 | 2.5 | Not Specified | [12] |
| Peripheral Blood Mononuclear (PBM) | Not Specified | CC50 | 30.6 | Not Specified | [12] |
| HepG2 | SRB Assay | Cytotoxic Conc. | ≥10 | 48 hours | [7][8] |
| Human Nasal Epithelium | Not Specified | IC50 | 11.1 | Not Specified | [13] |
Table 2: Antiviral Activity (EC50) of this compound and NHC against Coronaviruses
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| This compound | SARS-CoV-2 | Vero | 0.3 | [12] |
| This compound | SARS-CoV-2 | Calu-3 | 0.08 | [12] |
| NHC | SARS-CoV-2 | Vero E6-GFP | 0.3 | [12] |
| NHC | SARS-CoV-2 | Huh7 | 0.4 | [12] |
| NHC | SARS-CoV | Not Specified | 5 | [14] |
| NHC | MERS-CoV | Not Specified | 0.56 | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[15][16][17]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound or NHC. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh, serum-free medium to each well. Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This protocol is based on the principle of measuring lactate dehydrogenase released from damaged cells.[18][19][20][21]
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader (490 nm wavelength)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Caspase-3/7 Apoptosis Assay
This protocol outlines the measurement of caspase-3 and -7 activity, key markers of apoptosis.[22][23][24][25][26]
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay kit or similar
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound or NHC as described previously. Include positive controls for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control to determine the fold-change in caspase-3/7 activity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism leading to cytotoxicity.
Caption: General workflow for assessing cytotoxicity.
Caption: A logical guide for troubleshooting common issues.
References
- 1. c19early.org [c19early.org]
- 2. Repurposing this compound for COVID-19: The Mechanisms of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A lethal mutagenic drug against rapidly mutating severe acute respiratory syndrome coronavirus 2—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Study Reveals How a Metabolite of the COVID-19 Drug this compound Causes DNA Damage - Thailand Medical News [thailandmedical.news]
- 5. asianmedjam.com [asianmedjam.com]
- 6. Oxidative DNA Damage by N4-hydroxycytidine, a Metabolite of the SARS-CoV-2 Antiviral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound; molecular and functional descriptors of mitochondrial safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Metabolite--N4 -hydroxycytidine Causes Cytotoxicity and DNA Damage in Mammalian Cells in vitro | Asian Medical Journal and Alternative Medicine [asianmedjam.com]
- 10. This compound.com [this compound.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
- 14. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 23. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. moleculardevices.com [moleculardevices.com]
- 26. stemcell.com [stemcell.com]
Minimizing off-target effects of Molnupiravir in experimental models
This guide provides troubleshooting advice and frequently asked questions for researchers working with Molnupiravir and its active metabolite, β-d-N4-hydroxycytidine (NHC), in experimental models. The focus is on identifying and minimizing potential off-target effects to ensure data integrity and accurate interpretation of antiviral efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its potential for off-target effects?
This compound is a prodrug that is metabolized into its active form, β-d-N4-hydroxycytidine (NHC).[1][2] NHC is then phosphorylated to NHC-triphosphate (NHC-TP), which acts as a nucleoside analog.[3][4][5] The viral RNA-dependent RNA polymerase (RdRp) mistakes NHC-TP for cytidine or uridine triphosphate and incorporates it into the newly synthesized viral RNA.[1][6] This incorporation does not terminate chain elongation but instead leads to an accumulation of mutations in the viral genome, a process known as "error catastrophe" or "lethal mutagenesis," which ultimately inhibits viral replication.[1][7][8]
The potential for off-target effects arises from the possibility that host cell polymerases might also recognize and incorporate NHC-TP, potentially leading to effects on host cell nucleic acids. Key concerns investigated in experimental models include genotoxicity (mutagenesis in host DNA) and mitochondrial toxicity.
Q2: What are the main off-target effects I should be concerned about in my in vitro models?
The two primary off-target concerns for this compound/NHC in experimental settings are mitochondrial toxicity and genotoxicity.
-
Mitochondrial Toxicity: Some nucleoside analogs are known to inhibit mitochondrial DNA polymerase gamma (PolG) or RNA polymerase (POLRMT), leading to mtDNA depletion and bioenergetic deficits.[9][10][11] While some studies have noted that NHC-TP can be incorporated by POLRMT in vitro, comprehensive studies in cell lines like HepG2 and HepaRG at non-cytotoxic concentrations have shown no significant alteration of mitochondrial gene expression, mtDNA copy number, or cellular respiration.[9][10][11]
-
Genotoxicity: Due to its mutagenic mechanism against the virus, there is a concern that NHC could be incorporated into host DNA, leading to mutations. In vitro assays have shown that this compound and NHC can induce mutations in bacteria and mammalian cells.[3][4] However, these findings are often observed at concentrations that may not be physiologically relevant, and robust in vivo studies have not shown an increase in mutations in somatic or germ cells.[3][4]
Q3: My cells are dying after this compound treatment. How can I troubleshoot this?
Unexpected cytotoxicity can confound experimental results. Use the following guide to troubleshoot.
-
Verify Concentration: The most common issue is a supra-optimal drug concentration. Both this compound and NHC have been shown to be cytotoxic at concentrations of 10 μM and higher in cell lines such as HepG2 after 48 hours of exposure.[9][10]
-
Determine a Non-Cytotoxic Dose Range: Before conducting mechanistic studies, always perform a dose-response cytotoxicity assay (e.g., SRB, MTT, or LDH assay) to determine the highest non-cytotoxic concentration for your specific cell line and exposure duration. For HepG2 cells, concentrations of 2 μM and less for 48 hours did not affect cell viability.[10]
-
Consider Cell Type and Proliferation Rate: The cytotoxicity of nucleoside analogs can be more pronounced in rapidly dividing cells.[12] Ensure your experimental model and conditions are appropriate.
-
Check Exposure Duration: Prolonged exposure, even at lower concentrations, may lead to cumulative toxicity. Re-evaluate if the duration of your experiment can be shortened while still achieving the desired antiviral effect.
-
Use Appropriate Controls: Always include a vehicle-only control (e.g., PBS or DMSO) to ensure the solvent is not contributing to cytotoxicity.[13]
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data from in vitro studies.
Table 1: Cytotoxicity of this compound and its Active Metabolite (NHC)
| Compound | Cell Line | Exposure Duration | Cytotoxicity Threshold (IC50 or Significant Effect) | Non-Cytotoxic Concentration | Reference |
| This compound | HepG2 | 48 hours | ≥ 10 μM | ≤ 2 μM | [10] |
| NHC | HepG2 | 48 hours | ≥ 10 μM | ≤ 2 μM | [10] |
| NHC | MDBK (exponential growth) | Not specified | IC50 ≈ 7 μM | < 7 μM | [12] |
| NHC | Vero E6 | 48 hours | > 12 μM | ≤ 12 μM | [12] |
| NHC | Human Embryonic Stem Cells | Not specified | Reduced aggregate size at 10 μM | < 2.5 µM (for gene expression changes) | [14] |
Table 2: Assessment of Mitochondrial Off-Target Effects
| Compound | Cell Line | Concentration | Parameter Assessed | Result | Reference |
| This compound | HepG2 | Non-cytotoxic | mtDNA Copy Number, Gene Expression, Respiration | No significant alteration | [9] |
| NHC | HepG2 | Non-cytotoxic | mtDNA Copy Number, Gene Expression, Respiration | No significant alteration | [9] |
| NHC | PC3 | Not specified | Mitochondrial Complex I & II Activity | IC50 ≈ 10 μM and 5 μM, respectively | [10] |
| NHC | HepaRG | Clinically relevant | Mitochondrial Protein Expression | No decrease observed | [15] |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from methodologies used to assess this compound/NHC cytotoxicity.[10]
Objective: To determine the concentration-dependent cytotoxicity of a compound on adherent cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2/C3A) in 24-well plates at a density that ensures they are in an exponential growth phase and do not reach confluence by the end of the experiment.
-
Drug Exposure: After 24 hours (to allow for cell adherence), replace the medium with fresh medium containing increasing concentrations of this compound or NHC (e.g., 0, 0.2, 2, 10, 20 μM). Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired exposure period (e.g., 48 hours).
-
Fixation: Discard the drug-containing medium and fix the cells by adding cold methanol. Incubate for at least 15 minutes at -20°C.
-
Staining: Remove the fixative and allow plates to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 10 mM Tris base (pH 10.5) to each well to solubilize the bound SRB stain.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with cell number.
Protocol 2: Seahorse XF Cell Mito Stress Test
This protocol provides a general workflow for assessing mitochondrial respiration, as performed in studies of this compound.[9][10]
Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP production, proton leak, and maximal respiration.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate and allow them to adhere and form a monolayer.
-
Drug Exposure: Treat cells with non-cytotoxic concentrations of this compound or NHC for the desired duration (e.g., 48 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.
-
Cartridge Hydration: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Compound Loading: Load the hydrated sensor cartridge with concentrated solutions of mitochondrial inhibitors for sequential injection:
-
Port A: Oligomycin (Complex V inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The machine will sequentially inject the inhibitors and measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.
-
Data Analysis: Use the Seahorse XF Cell Mito Stress Test Report Generator to calculate the various parameters of mitochondrial respiration from the OCR measurements.
Protocol 3: In Vivo Genotoxicity Assessment (Micronucleus and Comet Assays)
Comprehensive genotoxicity assessment often involves a combination of in vivo assays to evaluate DNA damage and chromosomal aberrations.[3][4]
Objective: To assess the potential of a compound to induce chromosome damage (micronuclei) and DNA strand breaks (Comet assay) in animal models.
Methodology:
-
Animal Model and Dosing: Use a relevant animal model (e.g., Big Blue® TGR transgenic mouse).[3] Administer this compound via a clinically relevant route (e.g., oral gavage) for a specified duration. Doses should exceed those used in clinical therapy to ensure robust assessment.[3][4]
-
Tissue Collection: At the end of the treatment period, collect relevant tissues.
-
For Micronucleus Test: Collect bone marrow by flushing the femurs.
-
For Comet Assay: Collect tissues of interest (e.g., liver, blood).
-
-
Micronucleus Assay:
-
Prepare bone marrow smears on glass slides.
-
Stain slides with a DNA-specific stain (e.g., acridine orange or Giemsa).
-
Using a microscope, score the frequency of micronucleated polychromatic erythrocytes (PCEs) by analyzing at least 2000 PCEs per animal.
-
Calculate the ratio of PCEs to normochromatic erythrocytes (NCEs) as a measure of cytotoxicity to the bone marrow.
-
-
Comet Assay (Alkaline Lysis):
-
Prepare a single-cell suspension from the tissue of interest.
-
Embed the cells in a low-melting-point agarose gel on a microscope slide.
-
Lyse the cells with a high-salt detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Subject the slides to an alkaline electrophoresis buffer to unwind and denature the DNA.
-
Perform electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Use image analysis software to quantify the amount of DNA in the comet tail (% Tail DNA), which is proportional to the amount of DNA damage.
-
-
Data Interpretation: Analyze data for statistically significant, dose-dependent increases in micronuclei or DNA damage compared to a concurrent vehicle control group.[16] It is crucial to distinguish genotoxic effects from those confounded by cytotoxicity.[16]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Comprehensive genotoxicity and carcinogenicity assessment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive genotoxicity and carcinogenicity assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: From Hope to Epic Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound; molecular and functional descriptors of mitochondrial safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound; molecular and functional descriptors of mitochondrial safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the mitochondrial safety profile of the this compound active metabolite, β-d-N4-hydroxycytidine (NHC), in the physiologically relevant HepaRG model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Detection of developmental toxicity of the anti-COVID-19 drug this compound using gastruloid-based in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Combining the in vivo comet and micronucleus assays: a practical approach to genotoxicity testing and data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Molnupiravir in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Molnupiravir in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for needing to enhance the oral bioavailability of this compound?
A1: this compound (EIDD-2801) is a prodrug of the active antiviral agent β-D-N4-hydroxycytidine (NHC, EIDD-1931). It was specifically designed to improve the oral bioavailability of NHC, which was found to have low oral bioavailability in non-human primates due to rapid metabolism in the enterocytes.[1] While this compound itself has demonstrated good oral bioavailability in several animal models, including mice, ferrets, and nonhuman primates, formulation strategies may further enhance its absorption, leading to improved therapeutic efficacy and potentially allowing for dose reduction.[2][3]
Q2: Are there established methods to enhance the oral bioavailability of this compound in animal studies?
A2: As of late 2025, published literature with in-vivo pharmacokinetic data comparing enhanced formulations of this compound (e.g., lipid-based or nanoparticle systems) to standard formulations in animal models is limited. However, established formulation strategies that have been successful for other poorly soluble drugs can be applied to this compound. These include the use of Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs). These systems aim to improve drug solubilization in the gastrointestinal tract and facilitate absorption.
Q3: How do the pharmacokinetics of this compound differ across common animal models?
A3: Significant inter-species differences in the pharmacokinetics of this compound have been reported. For instance, a 250 mg/kg oral dose in dwarf hamsters resulted in a much lower plasma exposure of the active metabolite NHC compared to a 130 mg/kg dose in macaques.[1] It is crucial to select an appropriate animal model and dose based on the specific research question and to be aware of these pharmacokinetic variations when extrapolating results.
Q4: What are the key pharmacokinetic parameters to measure when assessing the oral bioavailability of this compound formulations?
A4: When evaluating different formulations, the primary pharmacokinetic parameters of the active metabolite, NHC, in plasma should be measured. These include:
-
Cmax (Maximum Concentration): The peak plasma concentration of the drug.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time. An increase in Cmax and/or AUC for a novel formulation compared to a standard control (e.g., an aqueous suspension) at the same dose indicates enhanced bioavailability.
Troubleshooting Guides
Issue 1: Low or Variable Oral Bioavailability in Rodent Models
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility of this compound | Formulate this compound in a lipid-based system such as a Self-Emulsifying Drug Delivery System (SEDDS) to improve its solubilization in the gastrointestinal fluid. |
| Inadequate absorption from the gastrointestinal tract | Consider formulating this compound into Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs). These systems can enhance absorption by increasing surface area and utilizing lipid uptake pathways. |
| First-pass metabolism | While this compound is designed to be a prodrug, extensive first-pass metabolism can still impact the amount of active NHC reaching systemic circulation. Lipid-based formulations can partially mitigate this by promoting lymphatic transport. |
| Improper oral administration technique | Ensure proper oral gavage technique to avoid accidental tracheal administration or esophageal irritation, which can affect absorption. Pre-coating the gavage needle with sucrose may reduce stress in mice and improve the procedure's success.[4] |
| High metabolic rate in the animal model | Be aware of the metabolic differences between species. For instance, dwarf hamsters have a heightened metabolic rate compared to ferrets, necessitating dose adjustments.[1] |
Issue 2: Difficulty in Formulating this compound for Oral Administration
| Potential Cause | Troubleshooting Step |
| Drug precipitation in aqueous vehicle | For preclinical studies, preparing a suspension in a vehicle such as 0.5% methylcellulose can help maintain a uniform dose. For enhancement studies, lipid-based formulations are recommended to keep the drug in a solubilized state. |
| Instability of the formulation | For lipid-based systems, conduct stability studies to ensure the formulation does not phase-separate or precipitate the drug over time. For solid formulations like SLNs or NLCs, assess particle size and drug encapsulation efficiency upon storage. |
| Inconsistent dosing with suspensions | Ensure the suspension is homogenous by thorough vortexing or stirring before each animal is dosed. |
Quantitative Data Presentation
The following table summarizes the pharmacokinetic parameters of the active metabolite NHC following oral administration of standard this compound formulations in various animal species. This data can serve as a baseline for comparison when developing and testing enhanced formulations.
| Animal Model | Dose of this compound | Formulation | Cmax of NHC (ng/mL) | Tmax of NHC (hours) | AUC of NHC (ng·h/mL) | Reference |
| Cats | ~15.44 mg/kg | Powder in gelatin capsules | 1551 ± 720 | 2.6 ± 1.4 | Not Reported | [5] |
| Humans | 200 mg | Capsule | Not Reported | 1.0 - 1.75 | Not Reported | [1] |
| Humans | 400 mg | Tablet | Not Reported | 1.5 | Not Reported | [6] |
| Humans | 800 mg | Capsule | Not Reported | 1.0 - 1.75 | Not Reported | [1] |
Note: The available literature often focuses on efficacy rather than detailed pharmacokinetics of different formulations, hence the limited comparative data.
Experimental Protocols
General Protocol for Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
Select excipients that demonstrate high solubilizing capacity for this compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare mixtures of the selected oil, surfactant, and co-surfactant at various ratios.
-
For each mixture, add a small amount of water and observe the emulsification process.
-
Identify the region in the phase diagram that forms a clear or slightly bluish, stable nanoemulsion upon aqueous dilution.
-
-
Preparation of this compound-Loaded SEDDS:
-
Dissolve this compound in the selected oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS with a suitable aqueous medium and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Measure the time taken for the SEDDS to form a homogenous emulsion upon gentle agitation in an aqueous medium.
-
Protocol for Oral Administration and Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (200-250 g) for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
Control Group: Administer this compound suspended in 0.5% methylcellulose via oral gavage at the desired dose.
-
Test Group: Administer the this compound-loaded SEDDS formulation via oral gavage at the same dose.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method, such as LC-MS/MS, for the quantification of the active metabolite NHC in rat plasma.
-
Analyze the plasma samples to determine the concentration of NHC at each time point.
-
-
Pharmacokinetic Analysis: Use appropriate software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both the control and test groups.
Mandatory Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Experimental workflow for comparing this compound formulations.
References
- 1. Human Safety, Tolerability, and Pharmacokinetics of this compound, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Revisited-Critical Assessment of Studies in Animal Models of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioequivalence of a this compound tablet formulation compared with the this compound capsule formulation in healthy adult participants-a randomized, open-label, three-period, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Lipid Nanocarrier Loaded with Remdesivir Effective Against SARS-CoV-2 in vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scienceopen.com [scienceopen.com]
Technical Support Center: Molnupiravir Experimental Protocols and Troubleshooting for Viral Variants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting experimental protocols for Molnupiravir based on emerging viral variants. The information is presented in a question-and-answer format to directly address specific issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is it expected to be effective against new viral variants?
This compound is a prodrug of a ribonucleoside analog called β-D-N4-hydroxycytidine (NHC).[1][2] Its mechanism of action is "lethal mutagenesis."[3] After administration, this compound is converted to NHC, which is then taken up by cells and phosphorylated to its active triphosphate form (NHC-TP).[1][2] The viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates NHC-TP into the newly synthesized viral RNA.[3][4] This incorporation leads to an accumulation of mutations in the viral genome, a process termed "error catastrophe," which ultimately results in non-viable virus particles.[3][5][6][7]
Because this compound targets the highly conserved RdRp enzyme, its antiviral activity is not expected to be significantly impacted by mutations in other viral proteins, such as the spike protein, which are common in new variants of concern.[8]
Q2: How do I determine the appropriate cell line for my in vitro experiments with this compound?
The choice of cell line can significantly impact the outcome of your antiviral assays. Commonly used cell lines for SARS-CoV-2 research include:
-
Vero E6 cells: These African green monkey kidney cells are highly permissive to SARS-CoV-2 infection and are often used for viral titration and plaque assays.[1][9]
-
Calu-3 cells: A human lung adenocarcinoma cell line that is more representative of the human respiratory epithelium.[1][9]
-
A549-hACE2 cells: A human lung carcinoma cell line engineered to express the ACE2 receptor, making them susceptible to SARS-CoV-2 infection.[10]
For initial screening and determination of basic antiviral activity (e.g., IC50), Vero E6 cells are a suitable choice. For studies aiming to mimic the in vivo environment more closely, Calu-3 or other human airway epithelial cells are recommended.[1]
Q3: What are the typical IC50/EC50 values for this compound against different SARS-CoV-2 variants?
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound (or its active metabolite NHC) is a key measure of its in vitro potency. These values can vary depending on the cell line, viral variant, and experimental conditions. The following table summarizes reported IC50/EC50 values.
| Viral Variant | Cell Line | IC50/EC50 (µM) | Reference |
| Ancestral | Vero E6 | 0.3 | [1] |
| Ancestral | Calu-3 | 0.08 - 0.09 | [1][9] |
| Alpha (B.1.1.7) | hACE2-A549 | 0.04 - 0.16 | [10] |
| Beta (B.1.351) | hACE2-A549 | 0.04 - 0.16 | [10] |
| Delta (B.1.617.2) | VeroE6-GFP | <2.5-fold change from ancestral | [4] |
| Omicron (B.1.1.529) | Calu-3 | 0.7556 | [11] |
| Various Omicron Sublineages | Vero E6 | 0.28 - 5.50 | [8][12] |
Q4: How can I monitor for the potential of this compound-induced viral mutations in my experiments?
Given this compound's mutagenic mechanism of action, it is crucial to monitor for the emergence of viral mutations.[5][6][7] This can be achieved through:
-
Serial Passaging Studies: Culture the virus in the presence of sub-lethal concentrations of this compound for multiple passages to select for any potential resistance mutations.[12]
-
Next-Generation Sequencing (NGS): Perform whole-genome sequencing of the viral RNA from treated and untreated conditions to identify any changes in the mutation frequency and spectrum.[13] Look for the characteristic G-to-A and C-to-T transitions associated with this compound's activity.[5][6]
Troubleshooting Guides
Issue 1: Higher than expected IC50/EC50 values for a new viral variant.
| Possible Cause | Troubleshooting Step |
| Altered viral replication kinetics: The new variant may replicate faster or to higher titers. | Characterize the growth kinetics of the new variant in your chosen cell line. Adjust the multiplicity of infection (MOI) or incubation time accordingly. |
| Cell line suitability: The new variant may have a different cell tropism. | Test the antiviral activity in a panel of different cell lines (e.g., Vero E6, Calu-3, A549-hACE2) to find the most suitable model. |
| Drug stability: this compound (prodrug) may have different stability in your cell culture medium compared to its active form, NHC. | For in vitro assays, consider using the active metabolite NHC (β-D-N4-hydroxycytidine) directly.[1][2] |
| Assay endpoint variability: The method used to quantify viral replication (e.g., qPCR, plaque assay, CPE) may have different sensitivities for the new variant. | Validate your chosen endpoint assay for the new variant to ensure it accurately reflects infectious virus production. |
Issue 2: Suspected development of viral resistance to this compound.
| Possible Cause | Troubleshooting Step |
| Prolonged exposure to sub-optimal drug concentrations: This can create selective pressure for resistance. | Conduct serial passaging experiments with increasing concentrations of this compound to confirm a shift in the IC50 value.[12] |
| Emergence of specific mutations: Resistance may be conferred by mutations in the RdRp or other viral proteins. | Perform whole-genome sequencing of the passaged virus to identify potential resistance-conferring mutations. Compare the sequence to the parental virus.[13] |
| Assay artifact: The observed effect may not be true resistance. | Repeat the antiviral assay with a freshly prepared virus stock and drug solution. Use a control antiviral with a different mechanism of action to rule out non-specific effects. |
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay (Plaque Reduction Neutralization Test - PRNT)
This protocol is a standard method for determining the inhibitory concentration of an antiviral compound.[14]
-
Cell Seeding: Seed Vero E6 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Preparation: Prepare a series of 2-fold serial dilutions of this compound or NHC in serum-free cell culture medium.
-
Virus-Drug Incubation: Mix each drug dilution with an equal volume of virus suspension containing a known number of plaque-forming units (PFU) (e.g., 100 PFU). Incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures.
-
Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.[14]
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator until plaques are visible.
-
Staining and Counting: Fix the cells and stain with a crystal violet solution to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound leading to lethal mutagenesis.
Caption: Workflow for adjusting experimental protocols for a new viral variant.
References
- 1. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 3. sostelemedicina.ucv.ve [sostelemedicina.ucv.ve]
- 4. mdpi.com [mdpi.com]
- 5. theo.io [theo.io]
- 6. medrxiv.org [medrxiv.org]
- 7. Scientists detail link between this compound and SARS-CoV-2 mutations | CIDRAP [cidrap.umn.edu]
- 8. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral activity of this compound against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Randomized controlled trial of this compound SARS-CoV-2 viral and antibody response in at-risk adult outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioagilytix.com [bioagilytix.com]
Validation & Comparative
Unveiling Molnupiravir's Mutagenic Mechanism: A Comparative Genetic Analysis
A deep dive into the genetic underpinnings of Molnupiravir's antiviral activity reveals a distinct mechanism of lethal mutagenesis, setting it apart from other oral antivirals for SARS-CoV-2. This guide provides a comparative analysis of this compound with Paxlovid and Remdesivir, focusing on the genetic evidence that validates their respective mechanisms of action.
This report synthesizes data from key genetic studies to offer researchers, scientists, and drug development professionals a clear comparison of these antiviral agents. Quantitative data is presented in structured tables, and detailed experimental protocols for the cited studies are provided to support further research.
Mechanism of Action: A Tale of Three Antivirals
The primary antiviral drugs discussed—this compound, Paxlovid, and Remdesivir—employ fundamentally different strategies to combat SARS-CoV-2, a fact that is clearly substantiated by genetic studies.
-
This compound: Inducing "Error Catastrophe" this compound is a prodrug of a ribonucleoside analog that, once incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), leads to an accumulation of mutations in the viral genome.[1][2] This process, known as lethal mutagenesis or "error catastrophe," introduces a high number of errors that the virus's proofreading machinery cannot correct, ultimately inhibiting viral replication.[1] Genetic sequencing of viral populations treated with this compound confirms a significant increase in G-to-A and C-to-T transition mutations.[3]
-
Paxlovid: Halting Viral Protein Processing Paxlovid is a combination of nirmatrelvir and ritonavir. Nirmatrelvir is a protease inhibitor that blocks the activity of the SARS-CoV-2 main protease (Mpro or 3CLpro).[4][5] This enzyme is crucial for cleaving the viral polyproteins into functional proteins required for viral replication. By inhibiting Mpro, Paxlovid prevents the virus from building its essential components. Genetic studies on viruses exposed to Paxlovid do not show the widespread mutagenesis characteristic of this compound.
-
Remdesivir: A Chain Terminator Remdesivir, another nucleoside analog, also targets the viral RdRp. However, its mechanism differs from this compound. Once incorporated into the growing RNA chain, Remdesivir causes delayed chain termination, effectively stopping viral RNA synthesis.[1] This direct inhibition of replication does not rely on introducing a high mutational load across the genome.
Quantitative Comparison of Antiviral Performance
Genetic and in vitro studies provide quantifiable data that highlight the distinct effects of these antiviral agents on the SARS-CoV-2 virus.
| Drug | Mechanism of Action | Mean Nucleotide Substitutions/Site (± SE) | Key Mutation Signature |
| This compound | Lethal Mutagenesis | 18.7 × 10⁻⁴ (± 2.1 × 10⁻⁴)[3] | G-to-A and C-to-T transitions[3] |
| Paxlovid | Protease Inhibition | 3.3 × 10⁻⁴ (± 0.8 × 10⁻⁴)[3] | Not Applicable |
| No Drug | (Control) | 3.1 × 10⁻⁴ (± 0.8 × 10⁻⁴)[3] | Not Applicable |
| Table 1: Comparison of in vivo SARS-CoV-2 genetic distance after treatment. Data from a proof-of-concept study investigating the genomic evolution of SARS-CoV-2 in treated and untreated individuals.[3] |
| Drug | EC50 (µM) against Ancestral SARS-CoV-2 | EC50 (µM) against Omicron BA.1 |
| EIDD-1931 (active form of this compound) | Not explicitly stated in the comparative study | Maintained activity[6] |
| Nirmatrelvir (active component of Paxlovid) | Maintained activity[6] | Maintained activity[6] |
| Remdesivir | Maintained activity[6] | Maintained activity[6] |
| Table 2: In vitro antiviral activity (EC50) against SARS-CoV-2 variants. While exact values from a single head-to-head study are not available in the provided results, the data indicates that all three drugs maintain their potency against various variants of concern, including Omicron.[6] Another study reported no significant inter-variant IC50 differences for this compound, nirmatrelvir, or remdesivir against wild-type, delta, BA.1, and BA.2 variants.[7] |
Visualizing the Mechanisms and Workflows
To further clarify the distinct modes of action and the experimental approaches used to validate them, the following diagrams are provided.
References
- 1. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A proof-of-concept study on the genomic evolution of Sars-Cov-2 in this compound-treated, paxlovid-treated and drug-naïve patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idstewardship.com [idstewardship.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Remdesivir, this compound and Nirmatrelvir remain active against SARS-CoV-2 Omicron and other variants of concern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Showdown: A Comparative Analysis of Molnupiravir and Favipiravir Against SARS-CoV-2
For Immediate Release
In the ongoing global effort to combat SARS-CoV-2, the scientific community continues to rigorously evaluate antiviral therapies. This guide provides a detailed in vitro comparison of two such agents, Molnupiravir and Favipiravir, both of which target the viral RNA-dependent RNA polymerase (RdRp). The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the preclinical profiles of these two compounds.
Quantitative Efficacy and Cytotoxicity
The in vitro antiviral activity and cytotoxicity of this compound and Favipiravir were assessed against various strains of SARS-CoV-2, primarily in Vero E6 cell lines. The data, summarized below, indicates that while both drugs inhibit viral replication, this compound demonstrates significantly higher potency at lower concentrations.
| Drug | SARS-CoV-2 Variant(s) | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Various Variants | Vero E6 | 7.88 - 16.51[1][2][3][4] | >200 | >12.1 - >25.4 |
| Favipiravir | Not specified | Vero E6 | 61.88[2] | >400[2] | >6.46[2] |
-
IC50 (50% inhibitory concentration): The concentration of the drug that inhibits 50% of viral replication.
-
CC50 (50% cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability.
-
Selectivity Index (SI): Calculated as CC50/IC50, a measure of the drug's therapeutic window. A higher SI indicates a more favorable safety profile.
Note: The data for this compound and Favipiravir are derived from separate in vitro studies. Direct comparison should be made with caution as experimental conditions may have varied.
Experimental Protocols
The following protocols outline the general procedures used in the in vitro evaluation of this compound and Favipiravir against SARS-CoV-2.
Cell and Virus Culture
-
Cell Line: Vero E6 cells (African green monkey kidney epithelial cells) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strains: Various SARS-CoV-2 isolates are propagated in Vero E6 cells. Viral titers are determined by a plaque assay or a 50% tissue culture infectious dose (TCID50) assay. All work with live virus is conducted in a Biosafety Level 3 (BSL-3) laboratory.
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
-
Cell Seeding: Vero E6 cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and incubated overnight to form a monolayer.
-
Drug Dilution: this compound and Favipiravir are serially diluted in culture medium to achieve a range of concentrations.
-
Virus Infection: The cell culture medium is removed, and the cells are infected with a SARS-CoV-2 suspension at a multiplicity of infection (MOI) of 0.05.
-
Drug Treatment: Immediately after infection, the virus inoculum is removed, and the cells are washed. The prepared drug dilutions are then added to the respective wells.
-
Incubation: The plates are incubated for 72 hours at 37°C with 5% CO2.
-
Assessment of Cytopathic Effect (CPE): After incubation, the cells are visually inspected for CPE under a microscope. To quantify the antiviral effect, the cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by staining with crystal violet.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the drug concentration versus the percentage of CPE inhibition.
Cytotoxicity Assay
-
Cell Seeding: Vero E6 cells are seeded in 96-well plates as described for the antiviral assay.
-
Drug Treatment: The cells are treated with the same serial dilutions of this compound and Favipiravir as in the antiviral assay, but without the addition of the virus.
-
Incubation: The plates are incubated for 72 hours under the same conditions.
-
Cell Viability Assessment: Cell viability is determined using the MTT assay. The absorbance is read at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The CC50 value is calculated from the dose-response curve of the drug concentration versus the percentage of cell viability.
Mechanism of Action
Both this compound and Favipiravir are prodrugs, meaning they are converted into their active forms within the host cells. They both target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the SARS-CoV-2 genome. However, their primary mechanisms of inhibition appear to differ.
-
This compound: The active form of this compound, β-D-N4-hydroxycytidine (NHC) triphosphate, is incorporated into the viral RNA by the RdRp. This incorporation leads to an accumulation of mutations in the viral genome, a process known as "lethal mutagenesis" or "error catastrophe," which ultimately prevents the virus from producing viable progeny.
-
Favipiravir: The active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), also acts as a substrate for the RdRp. Its mechanism is believed to involve a combination of lethal mutagenesis and chain termination, where the incorporation of the drug into the growing RNA strand halts further elongation.
Caption: Mechanisms of action for this compound and Favipiravir.
Experimental Workflow
The following diagram illustrates the typical workflow for the in vitro comparison of antiviral compounds like this compound and Favipiravir.
Caption: Experimental workflow for in vitro antiviral comparison.
References
Validating the efficacy of Molnupiravir combination therapy in preclinical models.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Molnupiravir when used in combination with other antiviral agents. The data presented is collated from various in vitro and in vivo studies, offering a valuable resource for researchers and professionals in the field of antiviral drug development.
Efficacy of this compound Combination Therapy Against SARS-CoV-2
The combination of this compound with other antivirals, particularly Nirmatrelvir and Favipiravir, has shown enhanced efficacy against SARS-CoV-2 in various preclinical models.
In Vivo Studies: Rhesus Macaque Model
A significant study in rhesus macaques infected with the SARS-CoV-2 Delta variant demonstrated the superiority of a combined treatment of this compound (MK-4482) and Nirmatrelvir (PF-07321332) over monotherapy.[1][2][3][4] The combination therapy resulted in a more substantial reduction in viral shedding from the upper respiratory tract and viral replication in the lower respiratory tract, leading to milder disease progression and reduced lung pathology.[1][2][3][4]
Table 1: Viral Load Reduction in Rhesus Macaques Treated with this compound and Nirmatrelvir Combination Therapy [1]
| Treatment Group | Sample Type | Assay | Mean Viral Load Reduction (Compared to Vehicle) |
| This compound + Nirmatrelvir | Nasal Swabs | sgE RT-qPCR | Significant Reduction |
| This compound + Nirmatrelvir | Oral Swabs | sgE RT-qPCR | Significant Reduction |
| This compound + Nirmatrelvir | Bronchoalveolar Lavage (BAL) | sgE RT-qPCR | Significant Reduction |
| This compound + Nirmatrelvir | Lung Tissue | sgE RT-qPCR | Significantly less detectable sgE viral loads |
| This compound + Nirmatrelvir | Nasal Swabs | TCID50 | Significant Reduction |
| This compound + Nirmatrelvir | Oral Swabs | TCID50 | Significant Reduction |
| This compound + Nirmatrelvir | Bronchoalveolar Lavage (BAL) | TCID50 | Significant Reduction |
| This compound + Nirmatrelvir | Lung Tissue | TCID50 | Significantly reduced |
In Vivo Studies: Hamster and Mouse Models
In a Syrian hamster model of SARS-CoV-2 infection, the combination of suboptimal doses of this compound and Favipiravir resulted in a marked potentiation of antiviral efficacy.[5][6][7][8][9] This combination led to a significant reduction in infectious virus titers in the lungs, with a decrease of approximately 5 log10, and no detectable infectious virus in over 60% of the treated animals.[5][7][9] Furthermore, a study in K18-hACE2 transgenic mice showed that the combination of Nirmatrelvir and this compound synergistically improved survival rates to 80% compared to the 36% and 43% survival rates with Nirmatrelvir and this compound monotherapies, respectively.[10]
Table 2: Efficacy of this compound and Favipiravir Combination in a Hamster Model [6][8][9]
| Treatment Group | Parameter | Result |
| This compound (150 mg/kg, BID) | Lung Viral RNA Reduction | 1.9 log10/mg |
| Favipiravir (300 mg/kg, BID) | Lung Viral RNA Reduction | 0.7 log10/mg |
| This compound + Favipiravir | Lung Viral RNA Reduction | 2.7 log10/mg |
| This compound (150 mg/kg, BID) | Lung Infectious Virus Reduction | 1.3 log10/mg |
| Favipiravir (300 mg/kg, BID) | Lung Infectious Virus Reduction | 1.2 log10/mg |
| This compound + Favipiravir | Lung Infectious Virus Reduction | ~5 log10 |
In Vitro Studies: Human Nasal Epithelium
Studies using an in vitro model of human nasal epithelium have shown that combining a sub-maximal concentration of this compound (10 µM) with various repurposed drugs can boost antiviral activity against SARS-CoV-2 compared to single-agent treatment.[11]
Efficacy of this compound Combination Therapy Against Influenza Virus
The combination of this compound with the neuraminidase inhibitor Oseltamivir has been investigated for its efficacy against influenza virus.
In Vitro and In Vivo Studies
In cell culture models, the active form of this compound, β-d-N4-hydroxycytidine (NHC), demonstrated more potent antiviral activity against influenza A and B viruses compared to Oseltamivir.[12] A synergistic antiviral effect was observed when NHC was combined with Oseltamivir against the influenza A/Puerto Rico/8/34 H1N1 strain.[12] In a mouse model infected with the same strain, treatment with this compound alone or in combination with Oseltamivir effectively reduced viral load in the lungs and attenuated lung injury.[12] Another study in mice showed that a combination of this compound and Baloxavir was more effective at inhibiting viral replication and reducing mortality than either monotherapy.[13][14]
Table 3: Efficacy of this compound and Oseltamivir Combination in a Mouse Model
| Treatment Group | Parameter | Result |
| This compound | Lung Viral Load | Effectively reduced |
| This compound + Oseltamivir | Lung Viral Load | Effectively reduced |
| This compound | Lung Injury | Attenuated |
| This compound + Oseltamivir | Lung Injury | Attenuated |
Efficacy of this compound Combination Therapy Against Alphaviruses
The potential of this compound in combination with other nucleoside analogues has been explored for treating alphavirus infections.
In Vitro and In Vivo Studies
A study evaluating combinations of this compound (MPV), Sofosbuvir (SOF), and Favipiravir (FAV) against several alphaviruses, including Chikungunya virus (CHIKV), showed synergistic antiviral effects in human skin fibroblasts for the MPV + SOF combination against CHIKV.[15] In a mouse model of CHIKV-induced arthritis, the combination of MPV and SOF significantly reduced foot swelling and systemic infectious virus titers compared to monotherapies.[15]
Table 4: Efficacy of this compound and Sofosbuvir Combination in a CHIKV Mouse Model [15]
| Treatment Group | Parameter | Result |
| This compound | CHIKV-induced Foot Swelling | Improved |
| This compound | Systemic Infectious Virus Titers | Reduced |
| This compound + Sofosbuvir | CHIKV-induced Foot Swelling | Significantly reduced compared to monotherapy |
| This compound + Sofosbuvir | Systemic Infectious Virus Titers | Significantly reduced compared to monotherapy |
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for Viral Load Assessment
Viral RNA is extracted from samples (e.g., swabs, tissue homogenates) using appropriate kits. A one-step qRT-PCR is then performed using primers and probes specific to a viral gene (e.g., SARS-CoV-2 sgE RNA). The cycle threshold (Ct) values are used to determine the viral RNA copy numbers, often by comparison to a standard curve of known concentrations. This method allows for the sensitive and specific quantification of viral genetic material in a sample.
50% Tissue Culture Infectious Dose (TCID50) Assay
The TCID50 assay is a method used to quantify infectious virus particles. Serial dilutions of the virus-containing sample are prepared and used to inoculate cell cultures in a multi-well plate. After an incubation period, the wells are scored for the presence of a cytopathic effect (CPE), which is a visible change in the appearance of the cells caused by viral infection. The TCID50 is the viral dilution that causes CPE in 50% of the inoculated wells and is calculated using methods such as the Reed-Muench or Spearman-Kärber formulas. This assay provides a measure of the infectivity of the virus.[][17][18][19]
Visualizing Mechanisms and Workflows
Viral Replication and Drug Targets
The following diagrams illustrate the replication cycles of SARS-CoV-2, Influenza, and Alphaviruses, highlighting the stages targeted by this compound and its combination partners.
Caption: SARS-CoV-2 replication cycle and drug targets.
Caption: Influenza virus replication cycle and drug targets.
Caption: Alphavirus replication cycle and drug targets.
Experimental Workflow
The following diagrams outline the typical workflows for the key experimental assays used to validate the efficacy of this compound combination therapies.
Caption: Workflow for viral load quantification by qRT-PCR.
Caption: Workflow for determining viral infectivity by TCID50 assay.
References
- 1. Combined this compound and Nirmatrelvir Treatment Improves the Inhibitory Effect on SARS-CoV-2 in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined this compound-nirmatrelvir treatment improves the inhibitory effect on SARS-CoV-2 in macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combined this compound-nirmatrelvir treatment improves the inhibitory effect on SARS-CoV-2 in macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The combined treatment of this compound and Favipiravir results in a potentiation of antiviral efficacy in a SARS-CoV-2 hamster infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. biorxiv.org [biorxiv.org]
- 9. The combined treatment of this compound and Favipiravir results in a potentiation of antiviral efficacy in a SARS-CoV-2 hamster infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound combined with different repurposed drugs further inhibits SARS-CoV-2 infection in human nasal epithelium in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The combinatorial activities of oseltamivir and this compound against influenza virus infections in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Combinations of approved oral nucleoside analogues confer potent suppression of alphaviruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 18. 50% Tissue Culture Infectious Dose Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. agilent.com [agilent.com]
Cross-validation of Molnupiravir's antiviral activity across different laboratories
An objective analysis of Molnupiravir's performance against various viral strains, supported by experimental data from multiple research institutions.
This compound, an orally bioavailable prodrug of the ribonucleoside analog N-hydroxycytidine (NHC), has demonstrated broad-spectrum antiviral activity against a range of RNA viruses.[1][2] Its primary mechanism of action involves the incorporation of its active form, NHC-triphosphate (NHC-TP), into the viral RNA by the RNA-dependent RNA polymerase (RdRp).[1][2] This incorporation leads to an accumulation of mutations in the viral genome, a process known as viral error catastrophe, which ultimately inhibits replication.[3][4] This guide provides a comparative summary of the in vitro antiviral activity of this compound as reported by various laboratories, offering researchers a consolidated view of its efficacy across different experimental settings.
Quantitative Comparison of Antiviral Activity
The antiviral potency of this compound, often reported as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), has been consistently demonstrated across numerous studies. The following table summarizes the quantitative data from different laboratories on the in vitro activity of this compound (or its active metabolite NHC) against various coronaviruses, including multiple SARS-CoV-2 variants.
| Virus | Cell Line | Reported Value (µM) | Laboratory/Study Reference |
| SARS-CoV-2 (Original WA1) | Vero E6 | IC50: 1.23 | Unspecified Laboratory[5] |
| SARS-CoV-2 (Original WA1) | Vero E6 | EC50/EC90: 3.4 / 5.4 | Unspecified Laboratory[6] |
| SARS-CoV-2 | Vero Cells | IC50: 0.3 | Sheahan et al.[7] |
| SARS-CoV-2 | Calu-3 | IC50: 0.08 | Sheahan et al.[7] |
| SARS-CoV-2 | Vero E6-GFP | EC50: 0.3 | Unspecified Laboratory[7] |
| SARS-CoV-2 | Huh7 | EC50: 0.4 | Unspecified Laboratory[7] |
| SARS-CoV-2 (Alpha, Beta, Gamma, Delta, Lambda, Mu Variants) | Vero E6 | IC50: 0.28 - 5.50 | Unspecified Laboratory[5] |
| SARS-CoV-2 (Omicron Variants BA.1, BA.1.1, BA.2, BA.4, BA.4.6, BA.5, BQ.1.1, XBB.1, XBB.1.5) | Vero E6 | IC50 range comparable to WA1 | Unspecified Laboratory[5][8] |
| SARS-CoV | HAE | IC50: 0.14 | Sheahan et al.[9] |
| MERS-CoV | Vero Cells | EC50: 0.56 | Agostini et al.[9] |
| MERS-CoV | Calu-3 2B4 | IC50: 0.15 | Sheahan et al.[9] |
| MERS-CoV | HAE | IC50: 0.024 | Sheahan et al.[9] |
| Human Seasonal Coronaviruses (HCoV-NL63, HCoV-OC43, HCoV-229E) | Various | Dose-dependent inhibition | Unspecified Laboratory[10] |
Mechanism of Action: Viral Error Catastrophe
This compound's unique mechanism of action, which is not dependent on the viral spike protein, is the basis for its broad activity against different variants.[11] The drug is a prodrug that is rapidly converted to NHC in the body.[1][2] NHC is then taken up by cells and phosphorylated to its active triphosphate form, NHC-TP.[2] The viral RdRp enzyme mistakenly incorporates NHC-TP into the newly synthesized viral RNA.[4] The incorporated NHC can exist in two forms (tautomers), one that mimics cytidine and another that mimics uridine, leading to errors in the viral genetic code during subsequent rounds of replication.[4] This accumulation of mutations ultimately renders the virus non-infectious.[12]
Caption: Mechanism of this compound leading to viral error catastrophe.
Experimental Protocols
While specific parameters may vary between laboratories, the general methodology for assessing the in vitro antiviral activity of this compound follows a consistent workflow. The most common method cited is the cytopathic effect (CPE) assay.
General Protocol for Cytopathic Effect (CPE) Assay:
-
Cell Culture:
-
Vero E6 cells (or other susceptible cell lines like Calu-3 or Huh-7) are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and incubated until they form a confluent monolayer.
-
-
Virus Infection:
-
The cell culture medium is removed, and the cells are washed.
-
A standardized amount of the virus (e.g., SARS-CoV-2) is added to the wells.
-
-
Drug Treatment:
-
Serial dilutions of N-hydroxycytidine (the active form of this compound) are prepared.
-
The drug dilutions are added to the infected cell cultures. Control wells with no drug are also included.
-
-
Incubation:
-
The plates are incubated for a period of time (e.g., 3-5 days) to allow for viral replication and the development of cytopathic effects.
-
-
Assessment of Antiviral Activity:
-
The cells are visually inspected for CPE, which includes morphological changes like cell rounding and detachment.
-
Cell viability can be quantified using assays such as the neutral red uptake assay or by measuring ATP content (e.g., CellTiter-Glo).
-
The EC50 or IC50 value is calculated, representing the drug concentration at which the viral CPE or replication is reduced by 50%.
-
Caption: General experimental workflow for in vitro antiviral activity testing.
Resistance Profile
A significant aspect of this compound's profile is its high barrier to the development of viral resistance.[5][8] Studies involving serial passaging of SARS-CoV-2 in the presence of NHC have shown no evidence of phenotypic or genotypic resistance after as many as 30 passages.[8][13] Instead of selecting for specific resistance mutations, a random pattern of nucleotide changes was observed, which is consistent with the drug's mechanism of inducing lethal mutagenesis.[8][14] This contrasts with other antiviral agents where resistance can be readily selected.[8]
Conclusion
The data compiled from various independent studies consistently demonstrates the potent in vitro antiviral activity of this compound against SARS-CoV-2 and its variants, as well as other coronaviruses. While minor variations in reported EC50 and IC50 values exist, this is expected due to differences in experimental systems, such as the cell lines and specific assay protocols used. Nevertheless, the overall consensus from the scientific literature is that this compound is a potent inhibitor of coronavirus replication. Its unique mechanism of action and high barrier to resistance make it a valuable tool in the antiviral arsenal. The consistent findings across different laboratories provide a strong cross-validation of its fundamental antiviral efficacy.
References
- 1. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 8. This compound maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Viral polymerase binding and broad-spectrum antiviral activity of this compound against human seasonal coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 543. This compound Maintains Antiviral Activity Against SARS-CoV-2 Variants In Vitro and in Early Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] The Antiviral Mechanism of Action of this compound in Humans with COVID-19 | Semantic Scholar [semanticscholar.org]
- 13. academic.oup.com [academic.oup.com]
- 14. news-medical.net [news-medical.net]
Assessing the Potential for Molnupiravir to Induce Host Cell DNA Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential for the antiviral drug Molnupiravir to induce host cell DNA mutations, alongside alternative antiviral agents Favipiravir and Ribavirin. The information is compiled from a range of preclinical and in vitro studies to offer an objective overview for the research and drug development community.
Executive Summary
This compound is an oral antiviral prodrug that functions by inducing lethal mutagenesis in the RNA of viruses like SARS-CoV-2. Its active form, β-D-N4-hydroxycytidine (NHC), is a ribonucleoside analog that can be incorporated into viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of errors that inhibit viral replication.[1][2] However, concerns have been raised about the potential for NHC to be incorporated into host cell DNA, possibly leading to mutations.
This guide summarizes the available data on the genotoxic potential of this compound and compares it with two other ribonucleoside analog antivirals, Favipiravir and Ribavirin. While in vitro studies have shown some evidence of mutagenicity for this compound, in vivo studies in animal models have largely not demonstrated an increased risk of mutations at clinically relevant exposures.[3][4]
Comparative Analysis of Genotoxicity
The following tables summarize the available quantitative and qualitative data from key genotoxicity assays for this compound, Favipiravir, and Ribavirin.
| Table 1: In Vitro Genotoxicity Data | |||
| Assay | This compound / NHC | Favipiravir | Ribavirin |
| Ames Test (Bacterial Reverse Mutation Assay) | Positive in some bacterial strains, with and without metabolic activation.[5][6] | Generally reported as negative.[7] | Generally reported as negative.[8] |
| In Vitro Micronucleus Assay (Mammalian Cells) | Negative for inducing chromosome damage.[3][4] | Evidence of inducing DNA damage in the Comet assay and increased 8-OHdG levels in cardiac and skin cells at concentrations of 200 µM and 400 µM.[9][10] | Induced a significant increase in micronuclei frequency in HepG2 cells (at 61.1 to 976.8 μg/ml) and CHO-K1 cells (at 15.3 and 30.5 μg/ml).[1][11] |
| Mouse Lymphoma Assay (MLA) | Positive, indicating mutagenic potential. | Data not readily available in reviewed literature. | Data not readily available in reviewed literature. |
| Table 2: In Vivo Genotoxicity Data | |||
| Assay | This compound | Favipiravir | Ribavirin |
| Pig-a Gene Mutation Assay (Rodents) | Results were deemed equivocal. Slight but statistically significant increases in mutant red blood cells were observed at all dose levels, but without a clear dose-response relationship. The positive control showed a robust increase.[5] | Data not readily available in reviewed literature. | Data not readily available in reviewed literature. |
| Big Blue® (cII) Transgenic Rodent Mutation Assay | Did not cause a statistically significant increase in the mean mutant frequency in the liver or bone marrow of rats at any dose level. The results were within the historical control range.[5] | Data not readily available in reviewed literature. | Data not readily available in reviewed literature. |
| In Vivo Micronucleus Assay (Rodents) | Negative for inducing chromosome damage.[3][4] | Data not readily available in reviewed literature. | Data not readily available in reviewed literature. |
Mechanism of Action and Potential for Host DNA Interaction
The primary mechanism of all three antivirals involves interference with viral RNA synthesis. However, the specifics of their interaction with host cellular processes differ.
This compound
This compound is a prodrug of NHC. NHC is phosphorylated to NHC-triphosphate (NHC-TP), which acts as a substrate for the viral RdRp. Its incorporation into the viral RNA leads to "error catastrophe."[1][2] The concern for host cell mutagenicity arises from the possibility that NHC could be converted to its deoxyribonucleoside form and subsequently incorporated into host DNA by cellular DNA polymerases.
Favipiravir
Favipiravir is also a prodrug that is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). It is a purine analogue that can be incorporated into viral RNA, leading to lethal mutagenesis.[4][12] Some studies suggest it can also act as a chain terminator.[12] While its primary target is the viral RdRp, some in vitro evidence suggests it can induce oxidative stress and DNA damage in mammalian cells at higher concentrations.[9][10]
Ribavirin
Ribavirin is a guanosine analog that, once phosphorylated, can interfere with viral RNA synthesis through multiple mechanisms, including inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to depletion of GTP pools, and direct incorporation into viral RNA, causing mutagenesis.[2][13] In vivo studies on its mutagenic effect on viruses have shown a roughly threefold increase in mutation rate in Hepatitis C virus.[2][13] Studies on its genotoxicity in mammalian cells have shown induction of chromosomal instability at certain concentrations.[1][11]
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are crucial for the interpretation of results.
Ames Test (Bacterial Reverse Mutation Assay)
Principle: This assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth). The test evaluates the ability of a chemical to cause a reverse mutation (reversion) that allows the bacteria to synthesize their own histidine and grow on a histidine-free medium.
General Protocol:
-
Preparation of Cultures: Grow the Salmonella tester strains overnight in a nutrient broth.
-
Metabolic Activation (S9 Mix): For detecting mutagens that require metabolic activation, a rat liver extract (S9 fraction) is prepared and added to the test system.
-
Exposure: The bacterial culture, the test compound at various concentrations, and the S9 mix (if used) are combined in molten top agar.
-
Plating: The mixture is poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
In Vivo Pig-a Gene Mutation Assay
Principle: The Pig-a gene is located on the X-chromosome and is essential for the synthesis of glycosylphosphatidylinositol (GPI) anchors, which attach certain proteins to the cell surface. A mutation in the Pig-a gene leads to the absence of these GPI-anchored proteins on the surface of cells, such as red blood cells (RBCs) and reticulocytes (RETs). These mutant cells can be detected by flow cytometry using fluorescently labeled antibodies against a GPI-anchored protein.
General Protocol:
-
Animal Dosing: Rodents are treated with the test compound, typically for 28 days.
-
Blood Collection: Peripheral blood samples are collected at various time points.
-
Cell Staining: The blood cells are stained with fluorescently labeled antibodies against a GPI-anchored protein (e.g., CD59 in rats) and a marker for erythrocytes.
-
Flow Cytometry Analysis: A flow cytometer is used to count the number of total erythrocytes and the number of mutant erythrocytes (lacking the fluorescent signal from the GPI-anchored protein).
-
Data Analysis: The mutant frequency is calculated as the number of mutant cells per million total cells. An increase in the mutant frequency in treated animals compared to controls indicates a positive result.
Big Blue® (cII) Transgenic Rodent Mutation Assay
Principle: This assay uses transgenic rodents that have multiple copies of a lambda phage shuttle vector (containing the cII gene) integrated into their genome. After treating the animals with a test compound, DNA is isolated from various tissues. The shuttle vectors are "rescued" from the genomic DNA and packaged into phage particles. These phages are then used to infect E. coli. Mutations in the cII gene can be detected by a selective plating method.
General Protocol:
-
Animal Dosing: Transgenic rodents are treated with the test compound.
-
DNA Isolation: Genomic DNA is isolated from the tissues of interest.
-
Phage Rescue and Packaging: The lambda shuttle vectors are rescued from the genomic DNA using an in vitro packaging extract.
-
Infection and Plating: The resulting phage particles are used to infect a specific strain of E. coli. The infected bacteria are plated on two types of media: one to determine the total number of rescued phages (non-selective) and another to select for phages with a mutated cII gene (selective).
-
Incubation and Scoring: Plates are incubated, and the number of plaques on both types of media is counted.
-
Data Analysis: The mutant frequency is calculated by dividing the number of plaques on the selective medium by the number of plaques on the non-selective medium. A significant increase in the mutant frequency in treated animals compared to controls indicates a positive result.
Visualizations
Caption: Mechanism of action of this compound and its potential interaction with host cell DNA.
Caption: Workflow of key genotoxicity assays for assessing mutagenic potential.
Conclusion
The assessment of this compound's potential to induce host cell DNA mutations presents a complex picture. While in vitro assays suggest a mutagenic potential, comprehensive in vivo studies in animal models have not shown a significant risk at therapeutic exposure levels.[3][4] The discrepancy highlights the importance of integrating data from a battery of genotoxicity tests and considering the limitations of each assay.
Compared to Favipiravir and Ribavirin, this compound has undergone a more recent and intensive evaluation of its genotoxic potential due to its mechanism of action. The available data for Favipiravir and Ribavirin also indicate some potential for genotoxicity in certain in vitro systems.
For researchers and drug development professionals, the decision to advance compounds with similar mechanisms of action should be based on a thorough risk-benefit analysis, considering the totality of the preclinical data and the intended clinical application. Further research, including long-term studies and potentially the analysis of patient samples, will be crucial to fully elucidate the long-term safety profile of this compound and similar mutagenic antiviral agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of ribavirin on the mutation rate and spectrum of hepatitis C virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive genotoxicity and carcinogenicity assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Favipiravir elicits antiviral mutagenesis during virus replication in vivo | eLife [elifesciences.org]
- 5. Comprehensive genotoxicity and carcinogenicity assessment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Genetic Toxicity Evaluation of Ribavirin in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 240437 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 9. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromosomal instability and cytotoxicity induced by ribavirin: comparative analysis in cell lines with different drug-metabolizing profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determining the Mutation Bias of Favipiravir in Influenza Virus Using Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Ribavirin on the Mutation Rate and Spectrum of Hepatitis C Virus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the High Barrier to Resistance of Molnupiravir in Longitudinal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the resistance profile of Molnupiravir with other key antiviral alternatives for SARS-CoV-2, namely Paxlovid (nirmatrelvir/ritonavir) and Remdesivir. The information is supported by experimental data from longitudinal and in vitro studies to assist researchers and drug development professionals in understanding the long-term efficacy and potential for resistance development of these antiviral agents.
Executive Summary
This compound's unique mechanism of action, which induces widespread mutations across the viral genome, presents a high barrier to the development of resistance. In vitro studies have demonstrated that even after extended passaging in the presence of the drug, SARS-CoV-2 does not develop significant phenotypic or genotypic resistance. This contrasts with targeted antiviral agents like Paxlovid and Remdesivir, where specific mutations in the viral protease and RNA-dependent RNA polymerase, respectively, can confer resistance, albeit often with a fitness cost to the virus. While some studies have identified a mutational signature in viruses from this compound-treated patients, this has not been linked to the emergence of resistant variants of concern.
Comparative Analysis of Resistance Profiles
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the resistance profiles of this compound, Paxlovid, and Remdesivir.
| Drug | Mechanism of Action | In Vitro Resistance Selection (Fold-Change in IC50/EC50) | Key Resistance Mutations | Clinical Observations |
| This compound | Induces random mutations (error catastrophe) in viral RNA via its active metabolite, NHC.[1] | No significant change in susceptibility observed after 30 passages in Vero E6 cells.[2][3] | No specific resistance-conferring mutations consistently selected. A random pattern of amino acid changes is observed.[2][3] | Increased frequency of transition mutations (G-to-A and C-to-T) observed in treated individuals.[4][5] Some studies suggest onward transmission of viruses with a this compound-associated mutational signature, though not linked to variants of concern.[6] |
| Paxlovid (Nirmatrelvir) | Inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[7] | >20-fold resistance observed with specific mutation patterns (e.g., A173V+T304I, T21I+S144A+T304I).[8][9] | Mpro mutations such as E166V, T21I, L50F, S144A, A173V, and T304I have been identified in vitro.[8][9][10] | Emergence of resistance mutations in clinical trials is infrequent (<0.3%-1.1%).[9] E166V was the most noted emergent resistance mutation in the EPIC-HR trial.[8][9] |
| Remdesivir | Nucleoside analog that inhibits the viral RNA-dependent RNA polymerase (RdRp).[11] | 1.5 to 2.3-fold increase in EC50 observed with the V166L substitution in Nsp12 after 9-17 passages.[12] Another study identified the E802D substitution in Nsp12 with a 2- to 6-fold change in EC50.[13] | Nsp12 mutations such as V166L, V166A, N198S, S759A, and E802D have been identified in vitro.[12][13] | The common P323L substitution in many variants does not confer resistance.[13] Emergence of resistance mutations in clinical settings has been reported but is not widespread. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of resistance studies. Below are generalized protocols for in vitro resistance selection experiments.
In Vitro Resistance Selection Protocol
-
Cell Line and Virus Preparation:
-
Serial Passaging:
-
Vero E6 cells are seeded in culture plates and infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
The virus is cultured in the presence of a sub-lethal concentration of the antiviral drug (this compound's active form NHC, Nirmatrelvir, or Remdesivir).
-
The supernatant containing the progeny virus is harvested after a set incubation period (e.g., 2-3 days) or when cytopathic effect (CPE) is observed.[11]
-
A portion of the harvested supernatant is used to infect fresh cells for the next passage.
-
The drug concentration is often gradually increased in subsequent passages to select for resistant variants.[12]
-
This process is repeated for a significant number of passages (e.g., 30 passages for this compound studies).[2]
-
-
Phenotypic Analysis:
-
At various passages, the susceptibility of the viral population to the drug is tested using assays like the plaque reduction assay or CPE-based assays to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).[2][12]
-
A significant fold-change in the EC50/IC50 value compared to the starting virus indicates the development of phenotypic resistance.
-
-
Genotypic Analysis:
-
Viral RNA is extracted from the supernatant at different passages.
-
Whole-genome sequencing is performed to identify mutations that have emerged and become fixed in the viral population.[2]
-
The identified mutations are analyzed to determine if they are located in the drug's target protein (e.g., Mpro for Paxlovid, RdRp for Remdesivir and this compound).
-
Visualizations
Mechanism of Action: this compound's Error Catastrophe
Caption: this compound is converted to its active form, NHC-TP, which is incorporated into new viral RNA, causing lethal mutations.
Experimental Workflow: In Vitro Resistance Selection
Caption: Workflow for selecting and characterizing antiviral resistance in SARS-CoV-2 through serial passaging.
Conclusion
The available longitudinal and in vitro data strongly support the assertion that this compound possesses a high barrier to resistance against SARS-CoV-2. Its mechanism of inducing random and widespread mutations does not appear to select for specific, advantageous resistance mutations, a key differentiator from antivirals with more targeted mechanisms like Paxlovid and Remdesivir. While the clinical observation of a this compound-associated mutational signature warrants continued surveillance, it has not to date been associated with treatment failure or the rise of resistant variants. This high barrier to resistance suggests that this compound could be a durable component of the antiviral arsenal against current and future SARS-CoV-2 variants.
References
- 1. Antiviral activity of this compound against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. medrxiv.org [medrxiv.org]
- 5. Randomized controlled trial of this compound SARS-CoV-2 viral and antibody response in at-risk adult outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scientists detail link between this compound and SARS-CoV-2 mutations | CIDRAP [cidrap.umn.edu]
- 7. publichealthontario.ca [publichealthontario.ca]
- 8. researchgate.net [researchgate.net]
- 9. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Investigation of Nirmatrelvir (Paxlovid) Resistance in SARS-CoV-2 Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro selection of Remdesivir resistance suggests evolutionary predictability of SARS-CoV-2 | PLOS Pathogens [journals.plos.org]
- 12. In Vitro Selection of Remdesivir-Resistant SARS-CoV-2 Demonstrates High Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Independent verification of Molnupiravir's reported IC50 and EC50 values
An Independent Review of Molnupiravir's Antiviral Efficacy: A Comparative Guide to IC50 and EC50 Values
This guide provides an objective comparison of the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and its active metabolite, N-hydroxycytidine (NHC), against various RNA viruses, with a primary focus on SARS-CoV-2 and its variants of concern. The data presented is collated from multiple independent studies to offer researchers, scientists, and drug development professionals a comprehensive overview of its in vitro potency. This document also outlines the typical experimental protocols for determining these values and includes a workflow diagram for clarity.
Mechanism of Action
This compound is an orally bioavailable prodrug of the ribonucleoside analog N-hydroxycytidine (NHC).[1][2][3] Following administration, this compound is rapidly hydrolyzed into NHC, which is then taken up by cells and phosphorylated to its active form, NHC-triphosphate (NHC-TP).[1][2] NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp).[1][4] Its incorporation into the viral RNA genome leads to an accumulation of mutations, a process termed "viral error catastrophe," which ultimately inhibits viral replication.[5][6]
Comparative Antiviral Activity Data
The following table summarizes the IC50 and EC50 values of this compound (or its active form, NHC) and other antiviral compounds as reported in various in vitro studies. These values are crucial for comparing the potency of antiviral agents.
| Drug/Metabolite | Virus/Variant | Cell Line | Value (µM) | Endpoint | Reference |
| NHC (EIDD-1931) | SARS-CoV-2 (Ancestral) | Vero E6 | 0.3 | IC50 | [6][7][8] |
| NHC (EIDD-1931) | SARS-CoV-2 (Ancestral) | Calu-3 | 0.08 - 0.09 | IC50 | [6][7][8] |
| NHC (EIDD-1931) | SARS-CoV-2 (Ancestral) | Vero E6-GFP | 0.3 | EC50 | [7] |
| NHC (EIDD-1931) | SARS-CoV-2 (Ancestral) | Huh7 | 0.4 | EC50 | [7] |
| NHC (EIDD-1931) | SARS-CoV-2 (Alpha, Beta, Delta) | hACE2-A549 | 0.04 - 0.16 | IC50 | [9] |
| NHC (EIDD-1931) | SARS-CoV-2 (Alpha, Beta, Delta) | Calu-3 | 0.11 - 0.38 | IC50 | [9] |
| NHC (EIDD-1931) | SARS-CoV-2 Variants | Vero E6 | 0.28 - 5.5 | IC50 | [2] |
| NHC (EIDD-1931) | MERS-CoV | Calu-3 2B4 | 0.15 | IC50 | [8][10][11] |
| NHC (EIDD-1931) | MERS-CoV | Vero | 0.56 | EC50 | [8][10][11] |
| NHC (EIDD-1931) | SARS-CoV | HAE | 0.14 | IC50 | [8] |
| NHC (EIDD-1931) | Influenza A/B | hAEC | 0.06 - 0.08 | EC50 | [10][11] |
| Remdesivir | SARS-CoV-2 (Ancestral) | Not Specified | ~6.58 | EC50 | [12] |
| Nirmatrelvir | SARS-CoV-2 (Ancestral) | Not Specified | ~2.51 | EC50 | [12] |
| Ivermectin | SARS-CoV-2 | Vero/hSLAM | 2.8 | IC50 | [6] |
Note: EC50 values for Remdesivir and Nirmatrelvir were converted from mg/L to µM for comparative purposes, using their respective molar masses.
Experimental Protocols for IC50/EC50 Determination
The determination of IC50 and EC50 values is a critical step in the evaluation of antiviral compounds. While specific parameters may vary between laboratories, the fundamental methodology remains consistent.
1. Cell Culture and Seeding:
-
A suitable host cell line that is susceptible to infection by the target virus is selected (e.g., Vero E6, Calu-3 for SARS-CoV-2).[6][7][9]
-
Cells are seeded into 96-well or 384-well plates at a predetermined density and allowed to adhere overnight.[13][14]
2. Compound Preparation and Treatment:
-
The antiviral compound (e.g., NHC) is serially diluted to create a range of concentrations.[14]
-
The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound.
3. Viral Infection:
-
Cells are infected with the target virus at a specific multiplicity of infection (MOI).[13] This ensures a consistent level of infection across all wells.
4. Incubation:
-
The plates are incubated for a defined period (typically 24 to 72 hours) to allow for viral replication and for the antiviral compound to exert its effect.[9][14]
5. Assessment of Antiviral Activity:
-
The extent of viral replication or its cytopathic effect (CPE) is quantified. Common methods include:
-
Plaque Reduction Assay: Counting the number of viral plaques formed in the presence of the compound.
-
qRT-PCR: Quantifying the amount of viral RNA to measure the inhibition of replication.[14]
-
Reporter Gene Assays: Using engineered viruses that express a reporter gene (e.g., luciferase or GFP) upon replication.[14]
-
Cell Viability Assays (CPE Reduction): Measuring the viability of cells to determine the extent to which the compound protects them from virus-induced death.[15]
-
6. Cytotoxicity Assessment (CC50):
-
In parallel, the same concentrations of the compound are applied to uninfected cells to determine the 50% cytotoxic concentration (CC50). This is crucial for calculating the selectivity index (SI = CC50/IC50), which is a measure of the compound's therapeutic window.[15][16]
7. Data Analysis:
-
The percentage of viral inhibition is plotted against the compound concentration.
-
A non-linear regression analysis (commonly a four-parameter sigmoidal dose-response curve) is used to calculate the IC50 or EC50 value, which represents the concentration at which 50% of the viral activity is inhibited.[9][14]
References
- 1. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. [PDF] The Antiviral Mechanism of Action of this compound in Humans with COVID-19 | Semantic Scholar [semanticscholar.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. This compound and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Antiviral activity of this compound against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 14. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
